molecular formula C16H17NO2 B5583412 N-(4-ethylphenyl)-4-methoxybenzamide

N-(4-ethylphenyl)-4-methoxybenzamide

Cat. No.: B5583412
M. Wt: 255.31 g/mol
InChI Key: LJSMFIUUVZSBDZ-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-ethylphenyl)-4-methoxybenzamide is 255.125928785 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-ethylphenyl)-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-ethylphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-3-12-4-8-14(9-5-12)17-16(18)13-6-10-15(19-2)11-7-13/h4-11H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSMFIUUVZSBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure of N-(4-ethylphenyl)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Physicochemical Characterization

Executive Summary

N-(4-ethylphenyl)-4-methoxybenzamide (Molecular Formula:


) is a diaryl amide belonging to the benzanilide class.[1] Structurally, it consists of a p-anisic acid moiety linked via an amide bond to a p-ethylaniline scaffold.[2]

This molecule serves as a critical model system in two distinct high-value fields:

  • Medicinal Chemistry: It acts as a lipophilic pharmacophore in drug discovery, structurally analogous to TRP channel modulators and specific COX-2 inhibitors.[2] Its amide linker mimics the peptide bond, making it a stable peptidomimetic scaffold.[2]

  • Materials Science: The molecule exhibits mesogenic properties, serving as a core unit in the design of thermotropic liquid crystals due to its rigid rod-like (calamitic) structure and polarizable anisotropy.[2]

This guide provides a rigorous analysis of its chemical architecture, validated synthetic protocols, and critical characterization data.

Structural & Electronic Analysis

Molecular Geometry and Electronic Effects

The molecule is characterized by a trans-amide configuration, which minimizes steric clash between the orthohydrogens of the two phenyl rings.[2]

  • The Acid Component (Ring A): The 4-methoxy group acts as a strong

    
    -donor (Resonance Effect 
    
    
    
    ), increasing electron density in the phenyl ring and the carbonyl oxygen. This reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzamides, slightly increasing the barrier to nucleophilic attack (hydrolysis).[2]
  • The Amine Component (Ring B): The 4-ethyl group is a weak

    
    -donor (Inductive Effect 
    
    
    
    ). It increases the lipophilicity of the molecule without significantly altering the electronic character of the amide nitrogen.[2]
Pharmacophore Mapping (DOT Visualization)

The following diagram illustrates the key interaction points of the molecule, essential for docking studies in protein targets.

Pharmacophore Methoxy Methoxy Group (H-Bond Acceptor) PhenylA Phenyl Ring A (π-π Stacking) Methoxy->PhenylA +R Effect Amide Amide Linker (Dipole & H-Bonding) PhenylA->Amide Conjugation PhenylB Phenyl Ring B (Hydrophobic Core) Amide->PhenylB Rigid Linker Ethyl Ethyl Tail (Van der Waals) PhenylB->Ethyl +I Effect

Figure 1: Pharmacophore map highlighting electronic contributions and binding capabilities.

Synthetic Protocols

To ensure high purity and scalability, the Schotten-Baumann condensation is the preferred method over direct thermal dehydration.[2] This protocol operates under kinetic control, preventing side reactions such as aniline oxidation.[2]

Reaction Logic
  • Electrophile: 4-Methoxybenzoyl chloride (Anisoyl chloride).[2]

  • Nucleophile: 4-Ethylaniline.[2]

  • Base: Pyridine or Triethylamine (TEA) acts as an HCl scavenger to drive the equilibrium forward.[2]

Validated Workflow (Step-by-Step)

Reagents:

  • 4-Methoxybenzoyl chloride (1.05 equiv)

  • 4-Ethylaniline (1.0 equiv)

  • Dichloromethane (DCM) [Solvent, Anhydrous]

  • Triethylamine (TEA) (1.2 equiv)

Protocol:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-ethylaniline (10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add TEA (12 mmol) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.

  • Acylation: Dropwise add a solution of 4-methoxybenzoyl chloride (10.5 mmol) in DCM (10 mL) over 15 minutes. Critical: Maintain temperature < 5°C to prevent di-acylation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 4 hours.

  • Monitoring: Check reaction progress via TLC (Silica gel; Eluent: Hexane/EtOAc 3:1). The limiting reagent (aniline) spot should disappear (

    
    ).[2]
    
  • Workup (The "Wash" Cycle):

    • Wash organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine and TEA.[2]

    • Wash with Sat. NaHCO₃ (2 x 30 mL) to remove unreacted acid chloride (hydrolyzed to acid).

    • Wash with Brine (1 x 30 mL).[2]

  • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield white crystalline needles.[2]

Synthesis Pathway Visualization

Synthesis AcidCl 4-Methoxybenzoyl Chloride Reaction Nucleophilic Acyl Substitution (DCM, TEA, 0°C -> RT) AcidCl->Reaction Aniline 4-Ethylaniline Aniline->Reaction Tetrahedral Tetrahedral Intermediate Reaction->Tetrahedral Addition Product N-(4-ethylphenyl)- 4-methoxybenzamide Tetrahedral->Product Elimination Salt TEA·HCl Salt (Removed in Workup) Tetrahedral->Salt

Figure 2: Synthetic pathway via nucleophilic acyl substitution.

Physicochemical Characterization

Reliable identification requires a multi-modal approach. The data below represents theoretical expected values derived from standard benzanilide shifts and literature on homologous series.

Quantitative Data Summary
PropertyValue / CharacteristicRelevance
Molecular Weight 255.31 g/mol Small molecule drug space (Lipinski compliant).[2]
LogP (Predicted) ~3.5 - 3.8High lipophilicity; good membrane permeability.[2]
H-Bond Donors 1 (Amide NH)Critical for receptor binding.[2]
H-Bond Acceptors 2 (C=O, O-Me)Interaction with serine/threonine residues.[2]
Melting Point ~158 - 162°CHigh crystallinity indicates stable lattice packing.[2]
Solubility DMSO, DCM, EthanolPoor water solubility; requires formulation.[2]
Spectroscopic Fingerprint[2]

Proton NMR (


H-NMR, 400 MHz, DMSO-

):
  • 
     10.05 ppm (s, 1H):  Amide N-H . Broad singlet, disappears on D₂O shake. Downfield shift indicates H-bonding.[2]
    
  • 
     7.95 ppm (d, J=8.8 Hz, 2H):  Benzoyl ortho-protons (adjacent to C=O). Deshielded by carbonyl anisotropy.[2]
    
  • 
     7.65 ppm (d, J=8.4 Hz, 2H):  Aniline ortho-protons (adjacent to N).
    
  • 
     7.18 ppm (d, J=8.4 Hz, 2H):  Aniline meta-protons.
    
  • 
     7.05 ppm (d, J=8.8 Hz, 2H):  Benzoyl meta-protons (adjacent to OMe). Shielded by oxygen lone pairs.[2]
    
  • 
     3.84 ppm (s, 3H):  Methoxy (-OCH ₃). Characteristic singlet.
    
  • 
     2.58 ppm (q, J=7.6 Hz, 2H):  Ethyl methylene (-CH ₂-CH₃).
    
  • 
     1.18 ppm (t, J=7.6 Hz, 3H):  Ethyl methyl (-CH₂-CH ₃).
    

Mass Spectrometry (ESI-MS):

  • [M+H]⁺: Calculated: 256.13; Observed: 256.1.[2]

  • [M+Na]⁺: Common adduct observed at 278.1.[2]

References

  • PubChem Compound Summary. (2025). N-(4-ethylphenyl)-4-methoxybenzamide (Compound CID 710655).[1][2] National Center for Biotechnology Information.[2] [Link]

  • Organic Syntheses. (2010). General procedures for amide bond formation using acid chlorides.[2] Org.[2][3][4] Synth. 2010, 87, 193.[2] [Link]

  • Gillard, J. R., et al. (2010).[2] Preparation of Amides via Schotten-Baumann Conditions.[2] Organic Syntheses.[2][3] [Link]

  • Uni.lu. (2025).[2][5] PubChem Lite: N-(4-ethylphenyl)-4-methoxybenzamide Mass Spectrometry Data.[2] University of Luxembourg.[1][2][5] [Link]

Sources

molecular weight and formula of N-(4-ethylphenyl)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Structural Elucidation and Synthesis of N-(4-ethylphenyl)-4-methoxybenzamide

Executive Summary

In the landscape of medicinal chemistry and materials science, benzamide scaffolds serve as critical pharmacophores and structural motifs. This technical guide provides an in-depth analysis of N-(4-ethylphenyl)-4-methoxybenzamide , a specific unsymmetrical diaryl amide. Beyond listing its molecular weight and formula, this document details the synthetic pathways, physicochemical properties, and the rigorous analytical protocols required to distinguish this compound from its regioisomers. This guide is designed for researchers requiring high-purity standards for Structure-Activity Relationship (SAR) studies or liquid crystal mesogen development.

Part 1: Physicochemical Profiling

The precise characterization of N-(4-ethylphenyl)-4-methoxybenzamide begins with its fundamental constants. These values are critical for stoichiometry in synthesis and for identifying the compound in mass spectrometry workflows.

Molecular Identity
PropertyValueNotes
IUPAC Name N-(4-ethylphenyl)-4-methoxybenzamideAlso known as 4-Methoxy-N-(4-ethylphenyl)benzamide
Molecular Formula C₁₆H₁₇NO₂ Confirmed by elemental analysis logic (C: 75.27%, H: 6.71%, N: 5.49%)
Molecular Weight 255.31 g/mol Average mass for stoichiometric calculations
Monoisotopic Mass 255.1259 Da Essential for High-Resolution Mass Spectrometry (HRMS)
CAS Registry Number Not widely listedTreat as a custom synthesis target or rare intermediate
Predicted LogP ~3.5Lipophilic; likely requires organic solvents (DMSO, DCM) for solubility
H-Bond Donors 1 (Amide NH)Critical for receptor binding
H-Bond Acceptors 2 (Amide O, Ether O)
Structural Analysis

The molecule consists of two distinct aromatic systems linked by an amide bond:

  • Acid Component: 4-Methoxybenzoic acid (p-Anisic acid) derivative.

  • Amine Component: 4-Ethylaniline derivative.

Critical Distinction: Researchers must distinguish this molecule from its "reverse amide" isomer, N-(4-methoxyphenyl)-4-ethylbenzamide. While they share the same formula (C₁₆H₁₇NO₂) and mass (255.31), their biological activity and melting points differ significantly due to the reversed electronic environment around the amide linkage.

Part 2: Synthetic Protocol (Self-Validating System)

To ensure high fidelity, we utilize a convergent synthesis strategy. The acid chloride method is preferred for its high yield and simplified purification, though HATU coupling is a viable alternative for sensitive substrates.

Synthesis Workflow (Acid Chloride Route)

Reagents:

  • Precursor A: 4-Methoxybenzoyl chloride (1.0 equiv)

  • Precursor B: 4-Ethylaniline (1.0 equiv)

  • Base: Triethylamine (Et₃N) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Preparation: Dissolve 4-ethylaniline (Precursor B) and Et₃N in anhydrous DCM under a nitrogen atmosphere. Cool to 0°C.

  • Addition: Dropwise add a solution of 4-methoxybenzoyl chloride (Precursor A) in DCM over 30 minutes. The exothermic reaction requires temperature control to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench & Wash: Quench with 1M HCl (removes unreacted amine), wash with saturated NaHCO₃ (removes unreacted acid), and finally brine.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

SynthesisWorkflow Start Start: 0°C, N2 Atm Mix Mix: 4-Ethylaniline + Et3N in DCM Start->Mix Add Add: 4-Methoxybenzoyl Chloride (Dropwise) Mix->Add React React: RT, 4-6 Hours Monitor TLC Add->React Workup Workup: 1M HCl -> NaHCO3 -> Brine React->Workup Product Product: N-(4-ethylphenyl)-4-methoxybenzamide (Recrystallize) Workup->Product

Figure 1: Step-by-step synthesis workflow for N-(4-ethylphenyl)-4-methoxybenzamide via the acid chloride route.

Part 3: Analytical Validation & Logic

Trustworthiness in chemical synthesis comes from rigorous validation. The following logic ensures the correct isomer has been isolated.

1H NMR Diagnostic Logic

The proton NMR spectrum provides the definitive proof of structure.

  • The "Anisoyl" Signature: Look for a strong singlet at ~3.8 ppm integrating to 3 protons (Methoxy group). This group is attached to the carbonyl-side ring.

  • The "Ethylaniline" Signature: Look for a triplet at ~1.2 ppm (3H) and a quartet at ~2.6 ppm (2H). This confirms the ethyl group is intact.

  • Amide Proton: A broad singlet typically appearing between 8.0–10.0 ppm (solvent dependent).

  • Isomer Differentiation:

    • In the target molecule, the methoxy ring protons will show an AA'BB' pattern characteristic of an electron-rich ring attached to an electron-withdrawing carbonyl.

    • In the reverse isomer, the methoxy ring is attached to the NH, shifting its aromatic protons upfield relative to the target structure.

Mass Spectrometry Fragmentation

In ESI-MS/MS, the fragmentation pattern confirms the connectivity.

  • Parent Ion: [M+H]⁺ = 256.13[1]

  • Primary Fragment (Acylium Ion): Cleavage of the amide bond typically yields the 4-methoxybenzoyl cation (m/z ~135 ).

  • Differentiation: The reverse isomer would yield a 4-ethylbenzoyl cation (m/z ~133 ). Observing the 135 peak is a "Go/No-Go" decision point for validation.

FragmentationLogic Parent Parent Ion [M+H]+: 256.13 Cleavage Amide Bond Cleavage Parent->Cleavage FragmentA Target Fragment: 4-Methoxybenzoyl Cation (m/z ~135) Cleavage->FragmentA Correct Structure FragmentB Reverse Isomer Fragment: 4-Ethylbenzoyl Cation (m/z ~133) Cleavage->FragmentB Incorrect Isomer

Figure 2: Mass spectrometry fragmentation logic for distinguishing the target amide from its regioisomer.

Part 4: Applications & Biological Context

Understanding the "Why" behind this molecule elevates it from a chemical curiosity to a functional tool.

  • Medicinal Chemistry Scaffold:

    • Benzamides are "privileged structures" in drug discovery. This specific analog serves as a lipophilic probe in SAR studies for targets like TRPV1 channels or Histone Deacetylases (HDACs) , where the amide bond mimics the peptide backbone and the ethyl/methoxy groups probe hydrophobic pockets.

  • Liquid Crystals:

    • The rigid rod-like structure (calamitic mesogen) formed by the two phenyl rings and the amide linker is characteristic of liquid crystal precursors. The ethyl tail provides flexibility, while the methoxy head provides polarity, essential for inducing nematic phases.

References

  • PubChem. (2025).[2][3][4][5][6] Compound Summary: N-(4-ethylphenyl)-4-methoxybenzamide (C16H17NO2).[1] National Library of Medicine.[4] [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for Acid Chloride/Schotten-Baumann mechanism).

Sources

A Technical Guide to the Distinctions Between N-(4-ethylphenyl)-4-methoxybenzamide and its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of medicinal chemistry and materials science, the nuanced differences between isomers can dictate the ultimate success or failure of a molecular entity. A subtle shift in the placement of a functional group can profoundly alter a compound's pharmacological activity, metabolic profile, and physicochemical properties. This guide provides an in-depth exploration of N-(4-ethylphenyl)-4-methoxybenzamide and its constitutional isomers, offering a framework for their synthesis, differentiation, and potential functional consequences. As a Senior Application Scientist, my aim is to not only present established methodologies but to also instill a deeper understanding of the causal relationships between molecular structure and observable characteristics, thereby empowering researchers to make more informed decisions in their own investigations.

Introduction to N-(4-ethylphenyl)-4-methoxybenzamide and the Significance of Isomerism

N-(4-ethylphenyl)-4-methoxybenzamide belongs to the benzamide class of compounds, a scaffold of significant interest in drug discovery due to its presence in a variety of biologically active molecules.[1][2] The amide linkage provides a stable, planar unit capable of participating in hydrogen bonding, a key interaction in many biological systems. The lipophilic ethyl group and the electron-donating methoxy group further contribute to the molecule's overall properties, influencing its solubility, membrane permeability, and potential interactions with biological targets.

Isomers, molecules with the same molecular formula but different arrangements of atoms, can be broadly categorized as constitutional isomers (different connectivity) and stereoisomers (same connectivity, different spatial arrangement).[3] This guide will focus on the constitutional isomers of N-(4-ethylphenyl)-4-methoxybenzamide, where the ethyl and methoxy groups are positioned at different locations on the phenyl rings. Understanding the differences between these isomers is paramount, as even minor structural changes can lead to dramatic shifts in biological activity, a concept central to the field of structure-activity relationships (SAR).[4]

Isomers of N-(4-ethylphenyl)-4-methoxybenzamide: A Structural Overview

The molecular formula for N-(4-ethylphenyl)-4-methoxybenzamide is C₁₆H₁₇NO₂. The core structure consists of a benzoyl group and an aniline group linked by an amide bond. The possible constitutional isomers arise from the different substitution patterns of the ethyl and methoxy groups on the two aromatic rings. For the purpose of this guide, we will consider the following representative isomers:

  • N-(4-ethylphenyl)-4-methoxybenzamide (1)

  • N-(3-ethylphenyl)-4-methoxybenzamide (2)

  • N-(2-ethylphenyl)-4-methoxybenzamide (3)

  • 4-ethyl-N-(4-methoxyphenyl)benzamide (4)

  • 3-methoxy-N-(4-ethylphenyl)benzamide (5)

  • 2-methoxy-N-(4-ethylphenyl)benzamide (6)

isomers cluster_main N-(4-ethylphenyl)-4-methoxybenzamide (1) cluster_isomers Constitutional Isomers 1 C₁₆H₁₇NO₂ 2 N-(3-ethylphenyl)-4-methoxybenzamide (2) 1->2 Positional Isomer 3 N-(2-ethylphenyl)-4-methoxybenzamide (3) 1->3 Positional Isomer 4 4-ethyl-N-(4-methoxyphenyl)benzamide (4) 1->4 Positional Isomer 5 3-methoxy-N-(4-ethylphenyl)benzamide (5) 1->5 Positional Isomer 6 2-methoxy-N-(4-ethylphenyl)benzamide (6) 1->6 Positional Isomer

Figure 1: Relationship between N-(4-ethylphenyl)-4-methoxybenzamide and its constitutional isomers.

Synthetic Pathways and Methodologies

The synthesis of N-arylbenzamides is a well-established transformation in organic chemistry. The most common and reliable method involves the acylation of an aniline derivative with a benzoyl chloride. This approach offers high yields and proceeds under relatively mild conditions.

General Synthesis Workflow

The general workflow for the synthesis and characterization of these isomers is outlined below. This systematic approach ensures the unambiguous identification and purification of each target compound.

synthesis_workflow start Select Isomer reactants Identify appropriate - Substituted Aniline - Substituted Benzoyl Chloride start->reactants synthesis Amide Coupling Reaction reactants->synthesis workup Aqueous Work-up and Extraction synthesis->workup purification Purification by Recrystallization or Column Chromatography workup->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization end Pure Isomer characterization->end

Figure 2: General workflow for the synthesis and characterization of benzamide isomers.

Step-by-Step Experimental Protocol: Synthesis of N-(4-ethylphenyl)-4-methoxybenzamide (1)

This protocol serves as a representative example and can be adapted for the synthesis of the other isomers by selecting the appropriate starting materials.

Materials:

  • 4-Ethylaniline

  • 4-Methoxybenzoyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 4-ethylaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Acylation: Cool the solution to 0 °C in an ice bath. To this stirring solution, add a solution of 4-methoxybenzoyl chloride (1.05 eq.) in anhydrous dichloromethane dropwise over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up: Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Analytical Differentiation of Isomers

The structural differences between the isomers, though subtle, give rise to distinct signatures in various analytical techniques. A multi-technique approach is essential for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR will show characteristic differences for each isomer.

The predicted chemical shifts (δ) in ppm for the key protons of each isomer are summarized in the table below. These predictions are based on established chemical shift values and substituent effects.

IsomerAromatic Protons (ppm)-OCH₃ (ppm)-CH₂CH₃ (ppm)-CH₂CH₃ (ppm)NH (ppm)
1 6.9-7.9 (8H, m)~3.8 (3H, s)~2.6 (2H, q)~1.2 (3H, t)~8.0-8.5 (1H, br s)
2 6.9-7.9 (8H, m)~3.8 (3H, s)~2.6 (2H, q)~1.2 (3H, t)~8.0-8.5 (1H, br s)
3 6.9-7.9 (8H, m)~3.8 (3H, s)~2.7 (2H, q)~1.2 (3H, t)~8.0-8.5 (1H, br s)
4 6.8-7.8 (8H, m)~3.8 (3H, s)~2.7 (2H, q)~1.2 (3H, t)~8.0-8.5 (1H, br s)
5 6.9-7.9 (8H, m)~3.8 (3H, s)~2.6 (2H, q)~1.2 (3H, t)~8.0-8.5 (1H, br s)
6 6.9-8.2 (8H, m)~3.9 (3H, s)~2.6 (2H, q)~1.2 (3H, t)~8.0-8.5 (1H, br s)

Key Differentiating Features in ¹H NMR:

  • Aromatic Region: The splitting patterns in the aromatic region will be the most informative. For example, in isomer 1 (para-para substitution), one would expect to see two distinct AA'BB' systems. In contrast, isomer 2 (meta-para) and 3 (ortho-para) will exhibit more complex multiplets. Isomer 4 will also show distinct patterns for the two different aromatic rings.

  • Methoxy Group: The chemical shift of the methoxy protons will be relatively consistent across isomers 1-4 , but may show slight variations in isomers 5 and 6 due to the change in its electronic environment. In isomer 6 , the ortho-methoxy group may experience steric hindrance, potentially influencing its chemical shift.

  • Ethyl Group: The quartet for the methylene protons and the triplet for the methyl protons of the ethyl group will be present in all isomers, but their precise chemical shifts may vary slightly depending on the substitution pattern of the ring to which they are attached.

The number of unique carbon signals and their chemical shifts provide further confirmation of the isomeric structure.

IsomerAromatic Carbons (No. of Signals)-OCH₃ (ppm)-CH₂CH₃ (ppm)-CH₂CH₃ (ppm)C=O (ppm)
1 10~55.5~28.5~15.8~166
2 12~55.5~28.8~15.6~166
3 12~55.5~26.5~14.0~167
4 10~55.5~29.0~15.5~166
5 12~55.6~28.5~15.8~166
6 12~56.0~28.5~15.8~165

Key Differentiating Features in ¹³C NMR:

  • Number of Aromatic Signals: Due to symmetry, isomers 1 and 4 are expected to show fewer aromatic signals (10 each) compared to the less symmetrical isomers 2, 3, 5, and 6 (12 each). This provides a clear initial point of differentiation.

  • Carbonyl Carbon: The chemical shift of the carbonyl carbon is sensitive to the electronic nature of the substituents on the benzoyl ring. Therefore, isomers 5 and 6 may show slight differences in the C=O chemical shift compared to isomers 1-4 .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all isomers will have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ, providing clues to their structure.

Predicted Fragmentation Pattern:

The most common fragmentation pathway for benzamides involves cleavage of the amide bond.

ms_fragmentation M [M]⁺˙ F1 [Acylium Ion]⁺ M->F1 Amide Bond Cleavage F2 [Aniline Radical Cation]⁺˙ M->F2 Amide Bond Cleavage

Figure 3: General fragmentation pathway for benzamides in mass spectrometry.

The masses of the resulting acylium and aniline-derived fragments will be indicative of the substitution pattern on each ring.

IsomerMolecular Ion (m/z)Key Fragment 1 (Acylium Ion, m/z)Key Fragment 2 (Aniline-derived, m/z)
1 255135 (CH₃O-C₆H₄-CO)⁺120 (CH₃CH₂-C₆H₄-NH)⁺˙
2 255135 (CH₃O-C₆H₄-CO)⁺120 (CH₃CH₂-C₆H₄-NH)⁺˙
3 255135 (CH₃O-C₆H₄-CO)⁺120 (CH₃CH₂-C₆H₄-NH)⁺˙
4 255133 (CH₃CH₂-C₆H₄-CO)⁺122 (CH₃O-C₆H₄-NH)⁺˙
5 255135 (CH₃O-C₆H₄-CO)⁺120 (CH₃CH₂-C₆H₄-NH)⁺˙
6 255135 (CH₃O-C₆H₄-CO)⁺120 (CH₃CH₂-C₆H₄-NH)⁺˙

Key Differentiating Features in MS:

  • Acylium Ion: Isomer 4 is readily distinguished by the presence of an acylium ion at m/z 133, whereas the other isomers will show a fragment at m/z 135.

  • Aniline-derived Fragment: Similarly, isomer 4 will produce an aniline-derived fragment at m/z 122, while the others will show a fragment at m/z 120. While isomers 1, 2, 3, 5, and 6 will have the same major fragments, subtle differences in the relative intensities of other minor fragments may be observable upon careful analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation of isomers. The choice of stationary phase and mobile phase is critical for achieving good resolution.

Protocol: Reversed-Phase HPLC for Separation of Benzamide Isomers

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 or Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm). A phenyl-hexyl column may offer better selectivity for aromatic compounds.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a linear gradient from 30% B to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

The retention time of each isomer will depend on its overall polarity. Generally, less polar compounds will have longer retention times in reversed-phase HPLC. The subtle differences in the dipole moments and hydrophobicity of the isomers will allow for their separation. It is expected that the ortho-substituted isomers (e.g., 3 and 6 ) may have different retention times compared to their meta and para counterparts due to potential intramolecular interactions and steric effects.

Structure-Activity Relationship (SAR) and Potential Functional Differences

The biological activity of benzamide derivatives is highly dependent on their substitution patterns.[5][6] While specific biological data for N-(4-ethylphenyl)-4-methoxybenzamide and its isomers is not extensively reported in publicly available literature, we can hypothesize potential differences based on established SAR principles.

sar cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity substituent_position Substituent Position (ortho, meta, para) electronic_effects Electronic Effects substituent_position->electronic_effects steric_hindrance Steric Hindrance substituent_position->steric_hindrance substituent_nature Substituent Nature (e.g., ethyl, methoxy) lipophilicity Lipophilicity (logP) substituent_nature->lipophilicity substituent_nature->electronic_effects cell_permeability Cell Permeability lipophilicity->cell_permeability receptor_binding Receptor Binding Affinity electronic_effects->receptor_binding enzyme_inhibition Enzyme Inhibition electronic_effects->enzyme_inhibition steric_hindrance->receptor_binding metabolism Metabolic Stability steric_hindrance->metabolism

Figure 4: Interplay of structure, properties, and biological activity in benzamide isomers.

Hypothesized Functional Differences:

  • Receptor Binding: The precise positioning of the ethyl and methoxy groups can influence how the molecule fits into a biological target's binding pocket. An ortho-substituent, for instance, might introduce steric hindrance that prevents optimal binding, or it could orient the molecule in a more favorable conformation.

  • Metabolism: The position of the substituents can affect the molecule's susceptibility to metabolic enzymes, such as cytochrome P450s. For example, an exposed ethyl group might be more readily hydroxylated than one that is sterically shielded.

  • Pharmacokinetics: Differences in polarity and lipophilicity among the isomers will affect their absorption, distribution, metabolism, and excretion (ADME) profiles.

In Vitro Assays for Pharmacological Evaluation:

To experimentally determine the functional differences between these isomers, a panel of in vitro assays would be employed.

  • Target-Based Assays: If a specific biological target is known or hypothesized (e.g., a receptor or enzyme), binding assays (e.g., radioligand binding assays) or enzyme inhibition assays can be performed to determine the affinity (Ki) or potency (IC₅₀) of each isomer.

  • Cell-Based Assays: The effect of the isomers on cellular processes can be evaluated using assays that measure cell viability, proliferation, apoptosis, or the modulation of specific signaling pathways.

  • ADME Assays: In vitro assays to predict pharmacokinetic properties, such as Caco-2 permeability assays (for intestinal absorption) and liver microsome stability assays (for metabolic stability), would be crucial in the early stages of drug development.

Conclusion

The differentiation of N-(4-ethylphenyl)-4-methoxybenzamide from its constitutional isomers is a critical exercise in chemical analysis and drug discovery. This guide has outlined the synthetic strategies, detailed the expected variations in analytical data (NMR, MS, HPLC), and provided a framework for understanding the potential functional consequences of these structural differences. A thorough and systematic approach, combining synthesis, purification, and multi-technique characterization, is essential for the unambiguous assignment of each isomer. The principles and methodologies discussed herein are not only applicable to this specific set of benzamides but also serve as a valuable guide for researchers working with other isomeric series of bioactive molecules. The seemingly minor act of moving a functional group can unlock significant improvements in therapeutic potential, and it is through the rigorous application of these analytical and synthetic principles that such discoveries are made.

References

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]

  • Molinari, G., & Pini, S. (2004). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Human Psychopharmacology: Clinical and Experimental, 19(S1), S21-S25. [Link]

  • Chemistry LibreTexts. (2023). Isomers. [Link]

  • Structure-activity relationship. (2023). In Wikipedia. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

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The Versatile Scaffold: A Technical Guide to 4-Methoxybenzamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the benzamide moiety stands as a privileged scaffold, a structural cornerstone from which a multitude of therapeutic agents have been developed. Among these, derivatives of 4-methoxybenzamide have emerged as a particularly fruitful area of investigation, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of 4-methoxybenzamide derivatives in drug discovery, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into their synthesis, diverse therapeutic applications, mechanisms of action, and the experimental methodologies crucial for their evaluation, moving beyond a mere listing of facts to explain the causal relationships that underpin their pharmacological promise.

The 4-Methoxybenzamide Core: A Privileged Starting Point

The 4-methoxybenzamide structure, characterized by a methoxy group (-OCH₃) and an amide group (-CONH₂) attached to a benzene ring, presents a unique combination of physicochemical properties.[1] The electron-donating methoxy group influences the electronic environment of the aromatic ring, while the amide linkage provides a key site for hydrogen bonding interactions, crucial for binding to biological targets. This inherent structural versatility allows for facile modification at various positions, enabling the generation of large and diverse chemical libraries for high-throughput screening.

General Synthetic Strategies

The synthesis of 4-methoxybenzamide derivatives typically begins with 4-methoxybenzoic acid or its corresponding acyl chloride. A common and efficient method is the amidation reaction where 4-methoxybenzoyl chloride is reacted with a diverse range of primary or secondary amines in the presence of a base to yield the desired N-substituted 4-methoxybenzamide.[2] Another approach involves the coupling of 4-methoxybenzoic acid with an amine using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt).[3][4]

Experimental Protocol: General Synthesis of N-substituted 4-methoxybenzamide

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of the desired amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Base Addition: Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution.

  • Acylation: Slowly add a solution of 1 equivalent of 4-methoxybenzoyl chloride in the same solvent to the reaction mixture at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Characterization Techniques

The structural elucidation of newly synthesized 4-methoxybenzamide derivatives is paramount. A combination of spectroscopic techniques is routinely employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the presence of characteristic peaks for the methoxy group, aromatic protons, and the amide proton, as well as for verifying the structure of the N-substituent.[5][6]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the successful incorporation of the desired substituents.[7]

  • Infrared (IR) Spectroscopy: Useful for identifying the characteristic stretching frequencies of the amide C=O and N-H bonds.

  • X-ray Crystallography: In cases where single crystals can be obtained, this technique provides unambiguous confirmation of the three-dimensional structure of the molecule.[8]

Therapeutic Horizons: A Multifaceted Pharmacophore

The true power of the 4-methoxybenzamide scaffold lies in its ability to be tailored to interact with a wide array of biological targets, leading to a diverse range of therapeutic applications.

Anticancer Activity: A Multi-pronged Attack

4-Methoxybenzamide derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[9]

Many benzamide-containing compounds are potent inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression.[9] HDAC inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. The benzamide moiety is thought to chelate the zinc ion in the active site of HDACs, leading to their inhibition.[9]

Diagram: Mechanism of HDAC Inhibition by 4-Methoxybenzamide Derivatives

HDAC_Inhibition cluster_0 Normal Cell cluster_1 Cancer Cell cluster_2 Treatment Histone Histone Acetyl_group Acetyl Group Histone->Acetyl_group DNA DNA DNA->Histone wraps around HAT HAT HAT->Histone Adds Acetyl Group HDAC HDAC HDAC->Acetyl_group Removes Acetyl Group Overactive_HDAC Overactive HDAC Condensed_Chromatin Condensed Chromatin Overactive_HDAC->Condensed_Chromatin leads to TSG_off Tumor Suppressor Genes OFF Condensed_Chromatin->TSG_off 4-Methoxybenzamide_Derivative 4-Methoxybenzamide Derivative 4-Methoxybenzamide_Derivative->Overactive_HDAC Inhibits Inhibited_HDAC Inhibited HDAC Open_Chromatin Open Chromatin Inhibited_HDAC->Open_Chromatin allows for TSG_on Tumor Suppressor Genes ON Open_Chromatin->TSG_on Apoptosis Apoptosis TSG_on->Apoptosis

Caption: HDAC inhibition by 4-methoxybenzamide derivatives.

Experimental Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)

A typical fluorometric assay for HDAC inhibition involves the following steps:[10]

  • Plate Preparation: Add the test compounds (4-methoxybenzamide derivatives) at various concentrations to the wells of a 96-well microplate.

  • Enzyme and Substrate Addition: Add a known amount of recombinant human HDAC enzyme and a fluorogenic HDAC substrate to each well.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Developer Addition: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC₅₀ value.

Several novel benzamide derivatives have been identified as potent inhibitors of PARP-1, a key enzyme in the DNA damage repair pathway.[9] In cancer cells with pre-existing DNA repair defects (e.g., BRCA mutations), inhibiting PARP-1 can lead to synthetic lethality and cell death.[9]

Diagram: Mechanism of PARP-1 Inhibition and Synthetic Lethality

PARP1_Inhibition cluster_0 Normal Cell cluster_1 BRCA-mutant Cancer Cell (No Treatment) cluster_2 BRCA-mutant Cancer Cell (Treatment) SSB Single-Strand Break PARP1 PARP-1 SSB->PARP1 activates BER Base Excision Repair PARP1->BER DNA_Repair_N DNA Repair BER->DNA_Repair_N SSB_C Single-Strand Break DSB Double-Strand Break SSB_C->DSB leads to HRR Homologous Recombination Repair (Defective) DSB->HRR requires Cell_Death_C Cell Death HRR->Cell_Death_C failure leads to 4-Methoxybenzamide_Derivative_P 4-Methoxybenzamide Derivative 4-Methoxybenzamide_Derivative_P->PARP1 Inhibits Inhibited_PARP1 Inhibited PARP-1 DSB_T Double-Strand Break Inhibited_PARP1->DSB_T leads to accumulation of SSB_T Single-Strand Break SSB_T->Inhibited_PARP1 cannot be repaired by HRR_T Homologous Recombination Repair (Defective) DSB_T->HRR_T requires Cell_Death_T Cell Death HRR_T->Cell_Death_T failure leads to

Caption: PARP-1 inhibition and synthetic lethality.

Experimental Protocol: In Vitro PARP-1 Inhibition Assay (Colorimetric)

A colorimetric ELISA-like assay is a common method for screening PARP-1 inhibitors:[11]

  • Plate Coating: Coat a 96-well plate with a histone substrate that activates PARP-1.

  • Compound Addition: Add the test compounds at various concentrations to the wells.

  • Enzyme Reaction: Add PARP-1 enzyme and its substrate, NAD⁺, to initiate the poly(ADP-ribosyl)ation reaction.

  • Detection: Use a primary antibody specific for poly(ADP-ribose) (PAR) followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Generation: Add a chromogenic substrate that produces a colored product in the presence of the enzyme-conjugated secondary antibody.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of PARP-1 inhibition and determine the IC₅₀ value.

The following table summarizes the in vitro antiproliferative activity of selected 4-methoxybenzamide derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 7 K562 (Leukemia)2.27[12][13]
HL-60 (Leukemia)1.42[12][13]
Compound 10 K562 (Leukemia)2.53[12][13]
HL-60 (Leukemia)1.52[12][13]
Derivative 10 HCT 116 (Colorectal)2.2–4.4[14]
MCF-7 (Breast)2.2–4.4[14]
Derivative 11 HCT 116 (Colorectal)3.7[14]
MCF-7 (Breast)1.2[14]
Antiviral Activity: Targeting Viral Replication

N-phenylbenzamide derivatives, including those with a 4-methoxy substituent, have demonstrated promising antiviral activities.[4][15]

One notable mechanism of antiviral action is the upregulation of the host restriction factor Apolipoprotein B mRNA Editing Enzyme Catalytic Polypeptide-like 3G (APOBEC3G or A3G). A3G is a cytidine deaminase that can inhibit the replication of various viruses, including Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV).

Diagram: Antiviral Mechanism via A3G Upregulation

A3G_Upregulation 4-Methoxybenzamide_Derivative_V 4-Methoxybenzamide Derivative Host_Cell Host Cell 4-Methoxybenzamide_Derivative_V->Host_Cell A3G_Gene A3G Gene Host_Cell->A3G_Gene upregulates A3G_Protein A3G Protein A3G_Gene->A3G_Protein expresses Viral_Replication Viral Replication A3G_Protein->Viral_Replication Inhibits Virus Virus Virus->Viral_Replication undergoes Inhibited_Replication Inhibited Viral Replication Viral_Replication->Inhibited_Replication

Caption: Upregulation of A3G by 4-methoxybenzamide derivatives.

Experimental Protocol: In Vitro Antiviral Assay (e.g., against Enterovirus 71)

The antiviral activity of 4-methoxybenzamide derivatives can be assessed using a cytopathic effect (CPE) inhibition assay:[4][15]

  • Cell Seeding: Seed susceptible host cells (e.g., Vero cells) into a 96-well plate and incubate until a confluent monolayer is formed.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds.

  • Viral Infection: Infect the cells with a specific multiplicity of infection (MOI) of the virus.

  • Incubation: Incubate the plate at 37°C and observe daily for the appearance of CPE.

  • CPE Evaluation: After a set incubation period (e.g., 72 hours), stain the cells with a dye such as crystal violet to visualize viable cells.

  • Data Analysis: Determine the concentration of the compound that inhibits CPE by 50% (IC₅₀). The 50% cytotoxic concentration (CC₅₀) should also be determined in parallel on uninfected cells to calculate the selectivity index (SI = CC₅₀/IC₅₀).

Compound IDVirus StrainIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
1e EV 71 (SZ-98)5.7 ± 0.8620 ± 0.0108.8[4][15]
1e EV 71 (JS-52-3)12 ± 1.2620 ± 0.051.7[4][15]
Antimicrobial and Anti-inflammatory Potential

Recent studies have also highlighted the potential of 4-methoxybenzamide derivatives as antimicrobial and anti-inflammatory agents.

Fatty acid amides derived from 4-methoxybenzylamine have shown promising activity against various bacterial and fungal strains.[3][16] The proposed mechanism for some derivatives involves the inhibition of the bacterial cell division protein FtsZ.[17]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of a compound is determined using a broth microdilution method:

  • Compound Preparation: Prepare serial dilutions of the 4-methoxybenzamide derivatives in a suitable broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Certain 4-methoxybenzamide derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[18] For instance, a novel series of 1,4-dihydroquinazolin-3(2H)-yl benzamide derivatives showed potent COX-2 inhibitory activity.[18]

Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory activity against COX-1 and COX-2 can be determined using commercially available kits:

  • Reaction Mixture: Prepare a reaction mixture containing the COX enzyme, a heme cofactor, and the test compound.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.

  • Prostaglandin Measurement: After a specific incubation time, measure the amount of prostaglandin produced using an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Future Directions and Perspectives

The 4-methoxybenzamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 4-methoxybenzamide core to optimize potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Elucidation: Deeper investigation into the molecular targets and signaling pathways modulated by these derivatives.

  • In Vivo Efficacy and Safety: Moving promising lead compounds from in vitro studies to preclinical animal models to evaluate their efficacy and safety profiles.

  • Drug Delivery and Formulation: Developing novel drug delivery systems to enhance the bioavailability and therapeutic index of 4-methoxybenzamide-based drugs.

References

  • Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. PMC. [Link]

  • An optimized fluorescence assay for screening novel PARP-1 inhibitors. Canadian Science Publishing. [Link]

  • Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Heliyon. [Link]

  • HDAC Fluorogenic Assay Kit (Green). BPS Bioscience. [Link]

  • Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. PubMed. [Link]

  • PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. [Link]

  • PARP assay kits. Cambridge Bioscience. [Link]

  • Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed. [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. [Link]

  • Enhanced broad spectrum in vitro antiviral efficacy of 3-F-4-MeO-Bn, 3-CN, and 4-CN derivatives of lipid remdesivir nucleoside m. eScholarship. [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC. [Link]

  • CD4 + T-cell activation triggers upregulation of A3G mRNA and protein... ResearchGate. [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PubMed. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]

  • Anti-inflammatory effects of LJP 1586 [Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride], an amine-based inhibitor of semicarbazide-sensitive amine oxidase activity. PubMed. [Link]

  • In vitro anticancer MTT assay of the tested compounds against four human cancer cell lines a,b. ResearchGate. [Link]

  • 4-Methoxybenzamide. PubChem. [Link]

  • Design, synthesis, and in vitro/vivo anticancer activity of 4‐substituted 7‐(3‐fluoro‐4‐methoxybenzyl)‐7H‐pyrrolo[2,3‐d]pyrimidines. Journal of the Chinese Chemical Society. [Link]

  • Process for the synthesis of a benzamide derivative.
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  • A3G promotes the repair of DSBs induced by IR in cultured cells. ResearchGate. [Link]

  • Synthesis of a compound containing methoxybenzamide[19]. ResearchGate. [Link]

  • Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol and ( E )-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy Benzohydrazide Isolated from Calotropis gigantean white. ResearchGate. [Link]

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  • Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. MDPI. [Link]

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  • Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. PubMed. [Link]

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Methodological & Application

amide coupling protocol for N-(4-ethylphenyl)-4-methoxybenzamide

Application Note: High-Efficiency Amide Coupling Protocols for -(4-ethylphenyl)-4-methoxybenzamide

Abstract & Scope

This application note details the synthesis of


-(4-ethylphenyl)-4-methoxybenzamide
  • Method A (Discovery Scale): A high-throughput compatible HATU-mediated coupling , prioritizing reaction speed, conversion efficiency, and tolerance of functional groups.

  • Method B (Process Scale): A cost-effective Acid Chloride activation route, prioritizing scalability, atom economy, and ease of purification.

Both methods are designed to be self-validating, employing in-process control (IPC) checkpoints to ensure batch success.

Retrosynthetic Analysis & Strategy

The target molecule is constructed via a convergent amide bond formation between an electron-rich benzoic acid and an electron-rich aniline.

Target:

Disconnection:

Synthons:
  • Electrophile: 4-Methoxybenzoic acid (Activated as OAt ester or Acid Chloride)

  • Nucleophile: 4-Ethylaniline

Reaction Pathway Visualization

The following diagram outlines the decision logic and mechanistic flow for both methods.

GStartStart: Reagent SelectionAcid4-Methoxybenzoic AcidStart->AcidAmine4-EthylanilineStart->AmineDecisionScale / Priority?Acid->DecisionHATUMethod A: HATU/DIPEA(High Cost, High Yield, Mild)Decision->HATU< 5g (Discovery)SOCl2Method B: SOCl2(Low Cost, Scalable, Harsh)Decision->SOCl2> 5g (Process)ActiveEsterIntermediate:Active OAt EsterHATU->ActiveEsterActivationProductTarget:N-(4-ethylphenyl)-4-methoxybenzamideActiveEster->Product+ AmineAcidClIntermediate:Acid ChlorideSOCl2->AcidClRefluxAcidCl->Product+ Amine / Base

Figure 1: Strategic decision tree for selecting the optimal coupling protocol based on scale and resource constraints.

Method A: HATU-Mediated Coupling (Discovery Protocol)

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a "gold standard" reagent for discovery chemistry. It generates a highly reactive OAt-active ester that reacts rapidly with anilines, minimizing side reactions even with electron-rich substrates that might be prone to oxidation [1, 2].

Reagents & Stoichiometry[1][2][3]
ComponentRoleEquiv.MW ( g/mol )Note
4-Methoxybenzoic acid Limiting Reagent1.0152.15Dry thoroughly
HATU Coupling Agent1.2380.23Moisture sensitive
DIPEA (Hünig's Base) Base2.5129.24Removes protons
4-Ethylaniline Nucleophile1.1121.18Liquid, density ~0.96 g/mL
DMF Solvent----Anhydrous, 0.2 M conc.[1][2][3][4]
Step-by-Step Protocol
  • Activation: In a dry round-bottom flask (or vial for library synthesis), dissolve 4-Methoxybenzoic acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Base Addition: Add DIPEA (2.5 equiv) via syringe. Stir for 2 minutes.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow. Stir at Room Temperature (RT) for 15–30 minutes to ensure formation of the activated ester.

    • Mechanism Note: The carboxylate attacks HATU, expelling tetramethylurea and forming the OAt-active ester.[5][6][7]

  • Amine Addition: Add 4-Ethylaniline (1.1 equiv).

  • Reaction: Stir at RT for 2–4 hours.

    • IPC Checkpoint: Monitor by LCMS or TLC (50% EtOAc/Hexanes). Look for the disappearance of the acid (low Rf) and formation of the amide (higher Rf, UV active).

  • Workup (Self-Validating):

    • Dilute reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

    • Wash 1: 1M HCl or 5% Citric Acid (removes unreacted amine and DIPEA). Check aqueous pH is acidic.

    • Wash 2: Sat.

      
       (removes unreacted acid and HATU byproducts). Check aqueous pH is basic.
      
    • Wash 3: 5% LiCl solution or Brine (critical for removing DMF from the organic layer).

    • Dry over

      
      , filter, and concentrate.
      
HATU Activation Mechanism

Understanding the mechanism is crucial for troubleshooting. If the reaction fails, it is often due to hydrolysis of the active ester before amine addition.

HATU_MechStep11. DeprotonationAcid + DIPEA -> CarboxylateStep22. Attack on HATUCarboxylate + HATU -> Unstable IntermediateStep1->Step2Step33. OAt Ester FormationRearrangement -> Active OAt Ester + Urea byproductStep2->Step3Step44. AmidationOAt Ester + 4-Ethylaniline -> Product + HOAtStep3->Step4

Figure 2: HATU activation cascade.[5][7] The OAt ester (Step 3) is the key reactive species.

Method B: Acid Chloride Synthesis (Process Scale)

Rationale: For scales >5g, HATU becomes cost-prohibitive. Converting the acid to an acid chloride using Thionyl Chloride (

Reagents & Stoichiometry[1][2][3]
ComponentRoleEquiv.Note
4-Methoxybenzoic acid Limiting Reagent1.0
Thionyl Chloride (

)
Activator3.0Excess serves as solvent
4-Ethylaniline Nucleophile1.05
Triethylamine (

)
Base1.5Scavenges HCl
DCM (Dichloromethane) Solvent--Anhydrous
Step-by-Step Protocol
  • Acid Chloride Formation:

    • Suspend 4-Methoxybenzoic acid in dry DCM (or neat if large scale).

    • Add

      
        (3.0 equiv) and a catalytic drop of DMF (accelerates formation).
      
    • Reflux (approx. 40°C) for 2 hours.

    • Evaporation: Concentrate in vacuo to remove excess

      
      . Aazeotrope with Toluene twice to ensure all 
      
      
      is gone. Result: Crude 4-methoxybenzoyl chloride (usually an oil or low-melting solid).
  • Coupling:

    • Dissolve 4-Ethylaniline (1.05 equiv) and

      
        (1.5 equiv) in dry DCM at 0°C.
      
    • Add the crude acid chloride (dissolved in minimal DCM) dropwise to the amine solution.

    • Allow to warm to RT and stir for 1 hour.

  • Workup:

    • Wash organic layer with 1M HCl, then Sat.

      
      , then Brine.
      
    • Concentrate to yield the crude solid.[1]

Purification & Characterization (Self-Validating System)

To ensure scientific integrity, the isolated product must meet specific criteria before biological testing.

Purification Strategy[3][10]
  • Method A (Crude): Often requires Flash Column Chromatography.

    • Stationary Phase: Silica Gel (40g cartridge for 1-2g scale).

    • Mobile Phase: 0-40% Ethyl Acetate in Hexanes.

    • Elution: Product typically elutes around 25-30% EtOAc.

  • Method B (Crude): Often pure enough for Recrystallization.

    • Solvent: Hot Ethanol or EtOAc/Hexane mixture.

    • Procedure: Dissolve in min. hot solvent, cool slowly to 4°C. Filter white crystals.

Analytical Validation (Expected Data)

Use the following data to validate your product identity [5, 6].

TechniqueDiagnostic SignalInterpretation
TLC Rf ~ 0.4 (30% EtOAc/Hex)Single spot, UV active. Aniline stays at baseline or moves slightly; Acid stays at baseline.
LCMS m/z = 256.1 [M+H]+Confirm mass. Purity >95% by UV (254 nm).
1H NMR

3.85 (s, 3H)
Methoxy group (Characteristic singlet).
1H NMR

1.22 (t, 3H), 2.63 (q, 2H)
Ethyl group (Triplet/Quartet coupling).
1H NMR

7.8-7.9 (d, 2H)
Benzoyl ortho-protons (Deshielded by carbonyl).
1H NMR

~7.6 (br s, 1H)
Amide NH (Exchangeable, broad).
Appearance White Crystalline SolidIf brown/pink, aniline oxidation occurred. Recrystallize.

Safety & Handling

  • HATU: Potential allergen. Avoid breathing dust.

  • Thionyl Chloride: Releases HCl and

    
     gas. Must  be used in a fume hood. Reacts violently with water.
    
  • 4-Ethylaniline: Toxic if inhaled or absorbed through skin. Wear double nitrile gloves.

References

  • HATU Mechanism & Utility

    • ChemicalBook. (2024). "HATU: a third-generation coupling reagent."[7] Link

  • Amide Coupling Reviews

    • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

  • Protocol Optimization

    • BenchChem. (2025). "Application Notes and Protocols for Amide Bond Formation using EDC and HATU." Link

  • Acid Chloride Scale-Up

    • ResearchGate Discussion. (2014). "Experience with amide coupling reaction of aniline." Link

  • NMR Data (Analogous Compounds)

    • Royal Society of Chemistry. (2009). "Supplementary Information: 1H NMR of 4-methoxy-N-propylaniline and benzamides." Link

  • Compound Data

    • PubChem. (2025).[2][3][8] "N-(4-ethylphenyl)-4-methoxybenzamide."[2][9] Link

Application Note & Protocol: Preparation of N-(4-ethylphenyl)-4-methoxybenzamide Stock Solutions for Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the preparation, quality control, and use of N-(4-ethylphenyl)-4-methoxybenzamide stock solutions for in vitro cell-based assays. The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential applications as anticancer, antiviral, and neuroprotective agents.[1][2] Given the limited publicly available data on N-(4-ethylphenyl)-4-methoxybenzamide, establishing a robust and reproducible protocol for its solubilization and handling is the foundational step for any meaningful biological investigation. This guide is designed for researchers, scientists, and drug development professionals, emphasizing principles of scientific integrity to ensure data reliability and reproducibility.

Introduction to N-(4-ethylphenyl)-4-methoxybenzamide

N-(4-ethylphenyl)-4-methoxybenzamide belongs to the N-phenylbenzamide class of compounds, a chemical family that has been extensively explored for therapeutic applications.[2] Structurally related molecules have been investigated as inhibitors of the WNK-SPAK kinase signaling pathway, which is implicated in hypertension.[3] The versatility of the benzamide core highlights the potential for novel derivatives to exhibit valuable therapeutic properties.

The primary challenge in screening novel, often hydrophobic, small molecules like N-(4-ethylphenyl)-4-methoxybenzamide is achieving consistent and biologically relevant concentrations in aqueous cell culture media. Improper solubilization can lead to compound precipitation, inaccurate concentration measurements, and consequently, unreliable experimental outcomes. This protocol outlines a systematic approach, grounded in best practices for compound management, to prepare a high-concentration master stock solution and subsequent working dilutions for accurate and reproducible cell-based screening.[4]

Physicochemical Properties & Safety Precautions

A thorough understanding of the compound's properties is critical for proper handling and solution preparation.

Compound Characteristics
PropertyValueSource
IUPAC Name N-(4-ethylphenyl)-4-methoxybenzamide-
Molecular Formula C₁₆H₁₇NO₂[5][6]
Molecular Weight 255.31 g/mol [5]
CAS Number 329938-99-0[7]
Appearance White to off-white solid (presumed)Based on related compounds[8][9]
Solubility Sparingly soluble in aqueous solutions; Soluble in organic solvents like DMSO.Based on related benzamides[9]
Safety & Handling

While a specific Safety Data Sheet (SDS) for N-(4-ethylphenyl)-4-methoxybenzamide was not found in the provided search results, related benzamide and methoxy-containing compounds are known to be hazardous.[10][11][12]

Core Safety Mandates:

  • Consult Supplier SDS: Always obtain and read the SDS provided by the compound supplier before handling.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).[13]

  • Ventilation: Handle the solid compound and concentrated stock solutions within a certified chemical fume hood to avoid inhalation of dust or vapors.[11][13]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local hazardous waste regulations.[13]

Core Principles: The Causality of Protocol Choices

A robust protocol is built on understanding the rationale behind each step.

  • Why DMSO is the Preferred Solvent: N-(4-ethylphenyl)-4-methoxybenzamide, like many small molecule drug candidates, is predicted to have low aqueous solubility.[14][15] Dimethyl sulfoxide (DMSO) is a superior solvent for such compounds due to its ability to dissolve a wide range of both polar and non-polar substances.[15] Using high-purity, anhydrous, sterile-filtered DMSO is critical to prevent compound degradation and microbial contamination.[16]

  • The Logic of a High-Concentration Master Stock: Preparing a concentrated master stock (e.g., 10-50 mM) allows for subsequent dilution into cell culture medium where the final DMSO concentration is minimized.[17] Most cell lines can tolerate DMSO up to 0.5%, but concentrations should ideally be kept at or below 0.1% to avoid solvent-induced artifacts and cytotoxicity.[18][19][20]

  • Ensuring Stability Through Proper Storage: Aliquoting the master stock into single-use volumes is paramount. This practice prevents repeated freeze-thaw cycles, which can degrade the compound or introduce water condensation, leading to precipitation.[21] Storage at -20°C or -80°C significantly slows chemical degradation.[21]

Experimental Protocols

This section provides detailed, step-by-step methodologies for preparing and validating the stock solution.

Protocol I: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of 1 mL of a 10 mM master stock solution in DMSO.

Materials:

  • N-(4-ethylphenyl)-4-methoxybenzamide (MW: 255.31 g/mol )

  • High-purity, sterile, cell culture-grade DMSO (anhydrous)

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Sterile, low-retention pipette tips

Equipment:

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Sonicator (bath or probe)

  • Calibrated micropipettes

Step 1: Mass Calculation The required mass is calculated using the following formula: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

Calculation for 1 mL of 10 mM stock: Mass (mg) = 10 mM × 1 mL × 255.31 g/mol / 1000 = 2.55 mg

Step 2: Procedure

  • In a chemical fume hood, carefully weigh 2.55 mg of N-(4-ethylphenyl)-4-methoxybenzamide powder into a sterile microcentrifuge tube.

  • Add 1.0 mL of cell culture-grade DMSO to the tube.

  • Cap the tube tightly and vortex vigorously for 1-2 minutes.

  • Visually inspect the solution. If any solid particles remain, sonicate the tube for 5-10 minutes.[16][19] Gentle warming to 37°C can also aid dissolution but should be done cautiously.[16]

  • Once fully dissolved, the solution should be clear and free of any visible precipitate.

  • Aliquot the master stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[21]

  • Label each aliquot clearly with the compound name, concentration, solvent, date, and your initials.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol II: Quality Control of the Master Stock

To ensure the integrity of experimental data, the identity and purity of the prepared stock solution must be validated. This is a cornerstone of a self-validating system.[22][23]

Recommended QC Method: LC-MS Analysis

  • Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the compound's identity by measuring its mass-to-charge ratio (m/z) and assesses its purity via the UV chromatogram.[22][23]

  • Procedure:

    • Dilute a small sample of the master stock in an appropriate solvent (e.g., acetonitrile or methanol).

    • Analyze using an established LC-MS method.

  • Acceptance Criteria:

    • Identity: A prominent peak in the mass spectrum corresponding to the expected m/z of the compound ([M+H]⁺ ≈ 256.13).

    • Purity: The area of the main peak in the UV chromatogram (e.g., at 214 nm or 254 nm) should be ≥95% of the total peak area.[22]

Protocol III: Preparation of Working Solutions for Cell Assays

This protocol describes the dilution of the 10 mM master stock into cell culture medium for treating cells.

Step 1: Determine Final Concentration and DMSO Limit

  • Decide on the final concentration of N-(4-ethylphenyl)-4-methoxybenzamide needed for your experiment (e.g., 10 µM).

  • Ensure the final DMSO concentration does not exceed the tolerance limit for your specific cell line (typically ≤0.1%).[18][20]

Step 2: Dilution Calculation (Example for 10 µM final in 2 mL medium)

  • Dilution Factor: (Master Stock Conc.) / (Final Conc.) = 10 mM / 10 µM = 10,000 µM / 10 µM = 1000x.

  • Volume of Stock to Add: (Final Volume) / (Dilution Factor) = 2000 µL / 1000 = 2 µL.

  • Final DMSO %: (Volume of Stock / Final Volume) × 100% = (2 µL / 2000 µL) × 100% = 0.1% .

Step 3: Procedure

  • Pre-warm the required volume of complete cell culture medium to 37°C.

  • Add the calculated volume of the 10 mM master stock (2 µL in the example) directly to the pre-warmed medium.

  • Immediately mix thoroughly by gentle pipetting or swirling. Do not vortex cell culture medium as it can damage proteins.

  • Crucially, prepare a Vehicle Control: Add the same volume of pure DMSO (2 µL in the example) to an equal volume of medium (2 mL). This control is essential to differentiate the effects of the compound from the effects of the solvent.[8]

  • Use the freshly prepared working solutions immediately to treat your cells. Do not store diluted aqueous solutions for extended periods, as the compound may precipitate or degrade.[9]

Workflow Visualization

The following diagram illustrates the complete workflow from solid compound to cell treatment.

Stock_Preparation_Workflow cluster_prep Master Stock Preparation cluster_storage Storage & Handling cluster_assay Working Solution for Assay weigh 1. Weigh Compound (2.55 mg) dissolve 2. Dissolve in DMSO (1 mL) weigh->dissolve Add to sterile tube qc 3. Quality Control (LC-MS) dissolve->qc Confirm Identity & Purity aliquot 4. Aliquot (Single-use volumes) qc->aliquot If QC passes store 5. Store at -80°C aliquot->store dilute 6. Dilute in Medium (e.g., 1:1000) store->dilute Retrieve one aliquot treat 8. Treat Cells dilute->treat control 7. Prepare Vehicle Control (e.g., 0.1% DMSO) control->treat

Caption: Workflow for preparing N-(4-ethylphenyl)-4-methoxybenzamide solutions.

References

  • Benzamide, N-(4-methoxyphenyl)-4-ethyl-. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Bareyt, S., et al. (2011, August 31). Implementation of high-throughput quality control processs within compound management. European Pharmaceutical Review. Retrieved February 15, 2026, from [Link]

  • Cold Spring Harbor Laboratory. (n.d.). Stock Solutions. CSH Protocols. Retrieved February 15, 2026, from [Link]

  • Bareyt, S., et al. (2015, October 13). Implementation of high-throughput quality control processes within Compound Management. Drug Discovery World. Retrieved February 15, 2026, from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Universitas Gadjah Mada. Retrieved February 15, 2026, from [Link]

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved February 15, 2026, from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?. Retrieved February 15, 2026, from [Link]

  • Hamilton Company. (n.d.). Compound Handling in Drug Discovery. Retrieved February 15, 2026, from [Link]

  • N-ethyl-4-methoxybenzamide. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • 4-methoxy-N-phenylbenzamide. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?. Retrieved February 15, 2026, from [Link]

  • N-(4-ethylphenyl)-4-methoxybenzamide (C16H17NO2). (n.d.). PubChemLite. Retrieved February 15, 2026, from [Link]

  • Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. Drug Discovery Today: Technologies, 5(1), 35-41. Retrieved February 15, 2026, from [Link]

  • N-(4-methoxyphenyl)-4-methylbenzamide. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Technology Networks. (2022, December 8). Quality Control During Drug Development. Retrieved February 15, 2026, from [Link]

  • Proventa. (2025, September 1). Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. Retrieved February 15, 2026, from [Link]

  • CPAChem. (2023, June 23). Safety data sheet: 4-Methoxybenzamide. Retrieved February 15, 2026, from [Link]

  • ChEMBL. (n.d.). Assay: Solubility of the compound in DMSO (CHEMBL3878090). EMBL-EBI. Retrieved February 15, 2026, from [Link]

  • Monastyrskyi, A., et al. (2024). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv. Retrieved February 15, 2026, from [Link]

  • ChemSynthesis. (n.d.). N,N-diethyl-4-methoxybenzamide. Retrieved February 15, 2026, from [Link]

  • mzCloud. (2015, November 19). N Ethyl 4 methoxybenzamide. Retrieved February 15, 2026, from [Link]

  • Kage, H., et al. (2020). Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. Bioorganic & Medicinal Chemistry Letters, 30(20), 127408. Retrieved February 15, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved February 15, 2026, from [Link]

Sources

Application Note: Synthesis of N-(4-ethylphenyl)-4-methoxybenzamide via EDC/HOBt Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for synthesizing N-(4-ethylphenyl)-4-methoxybenzamide utilizing the EDC/HOBt coupling system. While 4-methoxybenzoic acid is achiral—negating the need for racemization suppression—the inclusion of 1-Hydroxybenzotriazole (HOBt) is critical here to suppress the rearrangement of the O-acylisourea intermediate into the unreactive N-acylurea side product. This protocol prioritizes high-purity isolation via aqueous workup, exploiting the water solubility of the EDC-urea byproduct.[1]

Scientific Foundation & Mechanism

Strategic Rationale

The choice of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) over Dicyclohexylcarbodiimide (DCC) is driven by downstream processing efficiency.

  • Solubility: The urea byproduct of EDC is water-soluble, allowing removal via simple extraction.[1][2] DCC produces dicyclohexylurea (DCU), which precipitates and requires difficult filtration.[2]

  • HOBt Role: HOBt reacts with the highly reactive O-acylisourea to form a less reactive, but more selective, OBt-active ester. This prevents the O-acylisourea from rearranging into the thermodynamically stable, non-reactive N-acylurea.

Reaction Mechanism Pathway

The following diagram illustrates the activation and coupling cycle, highlighting the interception of the intermediate by HOBt.

G Start 4-Methoxybenzoic Acid O_Acyl O-Acylisourea (Unstable Intermediate) Start->O_Acyl + EDC EDC EDC (Activator) EDC->O_Acyl ActiveEster OBt-Active Ester (Selective Electrophile) O_Acyl->ActiveEster + HOBt (Fast) SideProduct N-Acylurea (Dead End) O_Acyl->SideProduct Rearrangement (Slow) HOBt HOBt (Additive) HOBt->ActiveEster Product Target Amide + Water Soluble Urea ActiveEster->Product + Amine Amine 4-Ethylaniline Amine->Product

Figure 1: Mechanistic pathway of EDC/HOBt coupling preventing N-acylurea formation.

Materials & Stoichiometry

Scale: 1.0 mmol (Theoretical Yield: ~255 mg) Solvent: Dichloromethane (DCM) is preferred over DMF for this specific substrate due to ease of evaporation and workup.

ComponentReagentMW ( g/mol )Equiv.[2][3][4]Mass/VolRole
Acid 4-Methoxybenzoic acid152.151.0152 mgStarting Material
Amine 4-Ethylaniline121.181.1133 mg (137 µL)Nucleophile
Coupling EDC·HCl191.701.2230 mgActivator
Additive HOBt·H₂O153.141.2184 mgSuppressor
Base DIPEA (Hünig's Base)129.243.0388 mg (522 µL)Proton Scavenger
Solvent Anhydrous DCM--10 mL (0.1 M)Solvent

Safety Note: EDC·HCl is a contact allergen. HOBt is an explosive hazard in its dry form; always use the hydrate (wetted) form or handle with extreme care.

Experimental Protocol

Phase 1: Activation (0°C to RT)
  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen or Argon.[5]

  • Dissolution: Add 4-Methoxybenzoic acid (152 mg, 1.0 mmol) and HOBt·H₂O (184 mg, 1.2 mmol) to the flask.

  • Solvation: Add DCM (10 mL). Stir until mostly dissolved.

  • Basification: Add DIPEA (522 µL, 3.0 mmol). The solution may clear up as salts dissolve.

  • Cooling: Submerge the flask in an ice-water bath (0°C) for 10 minutes.

  • Activation: Add EDC·HCl (230 mg, 1.2 mmol) in one portion.

    • Expert Tip: Allow this mixture to stir at 0°C for 15–20 minutes before adding the amine. This ensures the formation of the OBt-active ester and minimizes amine interaction with unactivated EDC.

Phase 2: Coupling
  • Amine Addition: Add 4-Ethylaniline (137 µL, 1.1 mmol) dropwise via syringe.

  • Reaction: Allow the reaction to warm naturally to Room Temperature (RT). Stir for 12–16 hours (Overnight).

    • Monitoring: Check via TLC (Hexane:EtOAc 3:1). The limiting reagent (Acid) should be consumed.

Phase 3: Workup & Isolation

The efficiency of EDC coupling lies in the "wash-away" purification.

Workup Reaction Crude Reaction Mixture (DCM) Dilution Dilute with DCM (+20 mL) Reaction->Dilution Wash1 Wash 1: 1M HCl (x2) Removes: Excess Amine, DIPEA Dilution->Wash1 Wash2 Wash 2: Sat. NaHCO3 (x2) Removes: Unreacted Acid, HOBt Wash1->Wash2 Wash3 Wash 3: Brine (x1) Removes: Water traces, Urea Wash2->Wash3 Dry Dry Organic Layer (Na2SO4 or MgSO4) Wash3->Dry Evap Rotary Evaporation Dry->Evap Final Crude Solid (N-(4-ethylphenyl)-4-methoxybenzamide) Evap->Final

Figure 2: Aqueous extraction workflow for removing reagents and byproducts.

  • Dilution: Dilute the reaction mixture with 20 mL of DCM. Transfer to a separatory funnel.

  • Acid Wash: Wash with 1M HCl (2 x 15 mL).

    • Purpose: Protonates unreacted 4-ethylaniline and DIPEA, moving them to the aqueous layer.

  • Base Wash: Wash with Saturated NaHCO₃ (2 x 15 mL).

    • Purpose: Deprotonates unreacted 4-methoxybenzoic acid and HOBt, moving them to the aqueous layer.

  • Brine Wash: Wash with Saturated NaCl (Brine) (1 x 15 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ for 10 minutes. Filter.

  • Concentration: Evaporate the solvent under reduced pressure to yield an off-white solid.

Analysis & Characterization

If the workup is performed correctly, the product often requires no further purification. If purity is <95%, recrystallize from Ethanol/Water or perform Flash Chromatography (0-30% EtOAc in Hexanes).

Expected Data
  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₁₆H₁₇NO₂

  • Molecular Weight: 255.32 g/mol

  • 1H NMR (400 MHz, CDCl₃):

    • δ 7.85 (d, J=8.8 Hz, 2H): Aromatic protons adjacent to carbonyl (Benzoyl ring).

    • δ 7.70 (br s, 1H): Amide N-H (Chemical shift varies with concentration/solvent).

    • δ 7.50 (d, J=8.5 Hz, 2H): Aromatic protons adjacent to Nitrogen (Aniline ring).

    • δ 7.18 (d, J=8.5 Hz, 2H): Aromatic protons adjacent to Ethyl group (Aniline ring).

    • δ 6.96 (d, J=8.8 Hz, 2H): Aromatic protons adjacent to Methoxy (Benzoyl ring).

    • δ 3.87 (s, 3H): Methoxy group (-OCH₃).

    • δ 2.64 (q, J=7.6 Hz, 2H): Ethyl methylene (-CH₂-).

    • δ 1.24 (t, J=7.6 Hz, 3H): Ethyl methyl (-CH₃).

Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Active EsterEnsure solvents are anhydrous. Limit exposure to air before amine addition.
Sticky Residue Residual DMF (if used) or UreaIf DCM was used, wash organic layer thoroughly with water. If DMF was used, wash with 5% LiCl solution to extract DMF.
Precipitation Product insoluble in DCMIf product crashes out during reaction, switch solvent to DMF or THF. Workup will require precipitation into water.
Racemization N/ANot applicable for this substrate (achiral acid).

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • PubChem.

  • Sigma-Aldrich. 1-Ethyl-3-(3-dimethylaminopropyl)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-(4-ethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Welcome to the Purification Support Center. You are likely here because your benzoylation reaction (using 4-ethylaniline and benzoyl chloride/benzoic acid) has reached completion, but TLC or LC-MS analysis indicates residual starting material (4-ethylaniline) contaminating your final benzamide product.

This guide prioritizes chemoselective purification based on the distinct pKa differences between the basic amine and the neutral amide.

🟢 Module 1: The Standard Protocol (Liquid-Liquid Extraction)

User Query: “I have the crude solid. It’s mostly product, but contains about 10% unreacted 4-ethylaniline. What is the most efficient way to remove it without running a column?”

Scientist Response: The most robust method relies on the basicity of the aniline nitrogen. 4-ethylaniline has a pK


 of approximately 4.4 (conjugate acid). By subjecting the mixture to an acidic environment, we protonate the amine, converting it into a water-soluble anilinium salt, while the benzamide (neutral/non-basic) remains in the organic phase.
The Protocol: Acid-Base Wash

Prerequisite: Your product must be dissolved in a water-immiscible organic solvent (Ethyl Acetate or Dichloromethane).

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc). Use approx. 10 mL per gram of crude.

  • The Acid Wash: Add 1M Hydrochloric Acid (HCl) to the separatory funnel (1:1 volume ratio with organic phase).

    • Why: This converts 4-ethylaniline to 4-ethylanilinium chloride.

  • Agitation: Shake vigorously for 2-3 minutes. Vent frequently.

  • Separation: Drain the lower aqueous layer (contains the impurity). Keep the top organic layer.

  • Validation Step: Check the pH of the aqueous layer. It must be pH < 2. If not, the acid was consumed; repeat the wash.

  • Neutralization (Optional but Recommended): Wash the organic layer once with Saturated Sodium Bicarbonate (NaHCO

    
    ) to remove trace acid, then once with Brine.
    
  • Drying: Dry over anhydrous MgSO

    
    , filter, and concentrate in vacuo.
    

Self-Validating Check: Spot the organic layer on a TLC plate against the starting material. The spot corresponding to 4-ethylaniline (usually lower R


 than the amide in non-polar systems, but variable) should be absent.
Workflow Visualization

AcidWash Start Crude Mixture (Amide + Amine) AddSolvent Dissolve in EtOAc Start->AddSolvent AddAcid Add 1M HCl (Partitioning) AddSolvent->AddAcid SepFunnel Separatory Funnel Agitation AddAcid->SepFunnel OrgLayer Organic Phase (Contains Benzamide) SepFunnel->OrgLayer Top Layer AqLayer Aqueous Phase (Contains 4-ethylanilinium Cl) SepFunnel->AqLayer Bottom Layer Finish Pure Product (Concentrate) OrgLayer->Finish Waste Acid Waste AqLayer->Waste

Figure 1: Chemoselective partitioning of 4-ethylaniline from benzamide using acid-base extraction logic.

🟡 Module 2: Troubleshooting Recrystallization

User Query: “I performed the acid wash, but the product is slightly colored, or I want to skip extraction and just crystallize. What solvent system works for this specific pair?”

Scientist Response: If the acid wash is insufficient or skipped, recrystallization is the next line of defense. However, because both the impurity and product are aromatic and lipophilic, they can co-crystallize if the solvent is not chosen carefully.

Recommended Solvent System: Ethanol/Water (EtOH/H


O).

The Logic: Benzamides generally have steep solubility curves in hot ethanol but are insoluble in water. 4-ethylaniline is significantly more soluble in ethanol and retains partial solubility in water compared to the amide.

Step-by-Step Recrystallization Guide
StepActionTechnical Note
1. Solvation Dissolve crude solid in minimum boiling Ethanol (95% or absolute).If solid remains undissolved, filter hot to remove inorganic salts.
2. Displacement Remove from heat. Add warm water dropwise until persistent turbidity (cloudiness) appears.This lowers the dielectric constant, forcing the hydrophobic amide out first.
3. Re-solvation Add a few drops of hot Ethanol to clear the solution.Ensures the solution is saturated but stable at high temp.
4. Nucleation Allow to cool slowly to room temperature. Do not disturb.Rapid cooling traps impurities (occlusion).
5. Collection Filter crystals and wash with cold 1:1 EtOH/Water.The mother liquor will retain the 4-ethylaniline.

Critical Warning: If the solution "oils out" (forms a liquid blob instead of crystals), your product is likely too impure or the water was added too fast. Re-heat, add more ethanol, and cool very slowly.

🔴 Module 3: Solid-Supported Scavenging (High-Throughput/Green Chem)

User Query: “I am working on a small scale (20mg) for library synthesis. Extraction is messy and I lose yield. Is there a 'add-and-stir' solution?”

Scientist Response: Yes. For high-value or small-scale samples where liquid-liquid extraction causes physical loss, polymer-supported scavengers are the industry standard in medicinal chemistry.

The Tool: Macroporous Isocyanate Resin (e.g., PS-Isocyanate) or Sulfonic Acid Resin (e.g., Amberlyst 15).

Scavenging Protocol
  • Selection:

    • Option A (Chemical Capture):PS-Isocyanate . The isocyanate reacts with the unreacted 4-ethylaniline to form an insoluble urea.

    • Option B (Ionic Capture):Strong Cation Exchange (SCX) or Amberlyst 15 . The sulfonic acid moieties bind the basic amine.

  • Execution:

    • Dissolve crude in DCM or THF.

    • Add 3 equivalents (relative to the impurity, or 0.5 eq relative to product if impurity % is unknown) of resin.

    • Shake/stir gently for 2-4 hours at room temperature.

  • Filtration: Filter the mixture through a fritted cartridge or cotton plug.

  • Result: The filtrate contains pure benzamide; the impurity is trapped on the beads.

Comparison of Methods

MethodSelectivityYield LossThroughputCost
Acid Wash HighLowLow (Manual)Low
Recrystallization MediumMediumLow (Slow)Low
Resin Scavenging Very HighVery LowHigh (Parallel)High
🔵 Module 4: Analytical Verification

User Query: “How do I definitively prove the 4-ethylaniline is gone?”

Scientist Response: Do not rely solely on UV purity (LC-MS), as response factors vary. Use H-NMR or specific TLC stains.

1. Thin Layer Chromatography (TLC)

  • Mobile Phase: 30% Ethyl Acetate in Hexanes.

  • Visualization:

    • UV (254 nm): Both compounds absorb.

    • Ninhydrin Stain: This is the specific test. Dip the plate and heat.

      • 4-ethylaniline: Turns distinct Red/Pink (primary amine).

      • Benzamide: No color change (or very faint yellow).

    • Result: If the red spot is absent, the amine is removed.

2. H-NMR Diagnostic Peaks Look for the specific chemical shift changes.

  • Impurity (4-ethylaniline): Look for the broad singlet (NH

    
    ) around 3.5 ppm (solvent dependent) and the upfield shift of aromatic protons ortho to the amine.
    
  • Product (Benzamide): The NH proton is a broad singlet typically downfield (7.8 - 8.5 ppm). The aromatic protons of the ethylphenyl ring will shift downfield due to the electron-withdrawing nature of the amide carbonyl compared to the amine.

Analytical Logic Flow

Analysis Sample Purified Sample TLC TLC (Ninhydrin) Sample->TLC NMR 1H-NMR Sample->NMR PinkSpot Pink Spot Visible? (YES) TLC->PinkSpot NoPink No Pink Spot? (NO) TLC->NoPink AminePeaks Peaks @ 3.5ppm? (YES) NMR->AminePeaks CleanSpec Clean Spectrum (NO) NMR->CleanSpec Action Reprocess (Go to Module 1) PinkSpot->Action Release Release Lot NoPink->Release AminePeaks->Action CleanSpec->Release

Figure 2: Decision matrix for analytical verification of amine removal.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amide synthesis and acid-base extraction protocols).

  • PubChem. (n.d.). Compound Summary: 4-Ethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Biotage. (2023). Strategies for Work-Up and Purification: Scavenging Resins. Biotage Knowledge Base. (Source for PS-Isocyanate and SCX protocols).

  • Reich, H. J. (2018). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Authoritative source for pKa values of anilines and amides).

Technical Support Center: Optimizing 4-Methoxybenzoyl Chloride Amidation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the amidation of 4-methoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize reaction efficiency, minimize reaction times, and troubleshoot common experimental hurdles. Here, we synthesize fundamental chemical principles with practical, field-proven insights to empower you to achieve consistent and high-yielding results.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the amidation of 4-methoxybenzoyl chloride, providing the core knowledge needed for successful experimentation.

Q1: What is the underlying mechanism of the amidation of 4-methoxybenzoyl chloride?

A1: The reaction is a classic example of a Schotten-Baumann reaction , which is a base-catalyzed nucleophilic acyl substitution.[1][2] The mechanism proceeds in distinct steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride.[3] This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.[4]

  • Deprotonation: A base present in the reaction mixture removes a proton from the nitrogen atom, yielding the final neutral amide product.[3]

The electron-donating nature of the para-methoxy group slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride, which can influence the reaction rate.[5]

Q2: Why is the addition of a base critical for this reaction?

A2: The base serves two essential functions. First, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct.[4][6] If not neutralized, the HCl would protonate the starting amine, converting it into an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction and drastically reducing the yield.[3][6] Second, by consuming the HCl byproduct, the base drives the reaction equilibrium towards the formation of the amide product.

Q3: What are the optimal solvent choices, and why?

A3: Anhydrous aprotic solvents are highly recommended to prevent the primary side reaction: hydrolysis of the highly reactive 4-methoxybenzoyl chloride into the unreactive 4-methoxybenzoic acid.[7][8] Protic solvents like water and alcohols must be avoided as reactants.[7]

Commonly used solvents include:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Toluene

For classic Schotten-Baumann conditions, a two-phase system consisting of water and an immiscible organic solvent like DCM is used. In this setup, the base (e.g., NaOH) resides in the aqueous phase to neutralize the HCl byproduct, while the reactants and product remain in the organic phase.

Q4: How should I monitor the progress of my reaction to optimize its duration?

A4: Continuous monitoring is crucial to determine the reaction endpoint, preventing the formation of degradation products from unnecessarily long reaction times.[9][10] The most common and effective techniques are:

  • Thin-Layer Chromatography (TLC): A rapid, inexpensive method to visualize the consumption of the starting materials (amine and acyl chloride) and the formation of the amide product.[7][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more quantitative data on the conversion of reactants to products and can help identify any side products being formed.[7][9]

Visualizing the Reaction Mechanism

The following diagram illustrates the key steps in the base-catalyzed amidation of 4-methoxybenzoyl chloride.

G cluster_reactants Reactants cluster_steps Reaction Pathway cluster_products Products AcylChloride 4-Methoxybenzoyl Chloride Attack 1. Nucleophilic Attack AcylChloride->Attack Amine Primary/Secondary Amine (R-NH₂) Amine->Attack Base Base (e.g., TEA) Deprotonation 3. Deprotonation Base->Deprotonation Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Forms intermediate Collapse 2. Intermediate Collapse Tetrahedral->Collapse Reforms C=O ProtonatedAmide Protonated Amide Collapse->ProtonatedAmide Expels Cl⁻ ProtonatedAmide->Deprotonation Amide Final Amide Product Deprotonation->Amide Salt Protonated Base (e.g., [HNEt₃]⁺Cl⁻) Deprotonation->Salt

Caption: Schotten-Baumann reaction mechanism for amidation.

Troubleshooting Guide

Encountering issues during your experiment is common. This guide provides a structured approach to diagnosing and resolving them.

ProblemPotential Cause(s)Recommended Solution(s)
Slow or Incomplete Reaction 1. Deactivated Acyl Chloride: 4-methoxybenzoyl chloride has hydrolyzed due to moisture.[7][11] 2. Weakly Nucleophilic Amine: The amine is electron-poor or sterically hindered.[7] 3. Insufficient Base: HCl byproduct is protonating and deactivating the starting amine.[6][7] 4. Low Temperature: The reaction lacks sufficient activation energy.1. Use fresh or newly purchased 4-methoxybenzoyl chloride. Ensure all glassware is oven-dried and run the reaction under an inert atmosphere (N₂ or Ar) using anhydrous solvents.[7] 2. Increase the reaction temperature moderately (e.g., to 40°C) and monitor closely by TLC. Consider using a more potent base or a catalyst like 4-Dimethylaminopyridine (DMAP). 3. Use at least a stoichiometric amount of base (1.1 to 2.0 equivalents is common).[7] For weak amines, a stronger, non-nucleophilic base like DIPEA may be beneficial. 4. Allow the reaction to warm to room temperature or apply gentle heating while monitoring for side product formation.[7]
Multiple Spots on TLC / Low Purity 1. Hydrolysis: Presence of 4-methoxybenzoic acid from the reaction of the acyl chloride with water.[11][12] 2. Unreacted Amine/Base: Excess starting materials remaining. 3. Exothermic Reaction Out of Control: High temperatures generated upon mixing can lead to side reactions.[10]1. Implement strictly anhydrous conditions.[7] During work-up, wash the organic layer with a saturated aqueous NaHCO₃ solution to remove the acidic byproduct.[7] 2. During work-up, wash the organic layer with dilute acid (e.g., 1 M HCl) to remove basic impurities.[7] 3. Add the 4-methoxybenzoyl chloride solution dropwise to the cooled (0°C) amine solution to better manage the reaction exotherm.[13]
Product is Difficult to Purify 1. Co-elution: The product and starting materials or byproducts have similar polarities, making chromatographic separation difficult. 2. Product is an Oil: The amide product does not crystallize easily.1. Adjust the solvent system for column chromatography. If the product is a solid, attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol) as an alternative to chromatography.[7][14] 2. After aqueous work-up and removal of solvent, try triturating the resulting oil with a non-polar solvent (like hexanes or diethyl ether) to induce precipitation.
Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve a slow or incomplete amidation reaction.

G Start Reaction Slow or Incomplete? CheckAnhydrous Are conditions strictly anhydrous? Start->CheckAnhydrous FixAnhydrous Use oven-dried glassware, anhydrous solvents, inert atm. CheckAnhydrous->FixAnhydrous No CheckBase Is base stoichiometry sufficient? (>1.1 eq.) CheckAnhydrous->CheckBase Yes FixAnhydrous->CheckBase FixBase Increase base to 1.5-2.0 eq. Consider stronger base (DIPEA). CheckBase->FixBase No CheckTemp Is reaction at 0°C? CheckBase->CheckTemp Yes FixBase->CheckTemp FixTemp Allow to warm to RT. Gentle heating (40°C) if needed. CheckTemp->FixTemp Yes CheckAmine Is amine sterically hindered or electron-poor? CheckTemp->CheckAmine No FixTemp->CheckAmine FixAmine Increase reaction time. Consider adding cat. DMAP. CheckAmine->FixAmine Yes Success Reaction Optimized CheckAmine->Success No FixAmine->Success

Caption: A logical workflow for troubleshooting slow amidation reactions.

Experimental Protocols
Protocol 1: General Procedure for Amidation of 4-Methoxybenzoyl Chloride

This protocol provides a robust starting point and can be optimized for specific amine substrates.[7][13]

Materials:

  • Amine (1.0 equivalent)

  • 4-Methoxybenzoyl chloride (1.05 - 1.2 equivalents)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere.

  • Amine Solution: Dissolve the amine (1.0 eq.) and the base (e.g., TEA, 1.5 eq.) in anhydrous DCM. Cool the solution to 0°C using an ice-water bath.

  • Acyl Chloride Addition: In a separate flask, dissolve 4-methoxybenzoyl chloride (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 10-15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The optimal time should be determined by monitoring.

  • Monitoring: Periodically take small aliquots from the reaction mixture to check its progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction & Washing: Separate the layers. Wash the organic layer sequentially with 1 M HCl (to remove excess base and amine), saturated aqueous NaHCO₃ solution (to remove any 4-methoxybenzoic acid), and finally with brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude amide product.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography as needed.[7]

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (e.g., a mixture of ethyl acetate and hexanes, start with 30:70)

  • Capillary tubes for spotting

  • UV lamp (254 nm)

Procedure:

  • Prepare Plate: Lightly draw a baseline in pencil about 1 cm from the bottom of the TLC plate.

  • Spotting:

    • Spot 1: Dissolve a small amount of your starting amine in a suitable solvent and spot it on the baseline.

    • Spot 2 (co-spot): On the same plate, spot the starting amine, and then spot the reaction mixture directly on top of it.

    • Spot 3: Spot the reaction mixture in its own lane.

  • Develop: Place the plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate.

  • Visualize: Once the solvent front is near the top, remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp.

  • Analyze: The disappearance of the amine spot in the reaction mixture lane (Spot 3) and the appearance of a new spot (the product) indicate that the reaction is progressing. The reaction is complete when the amine spot is no longer visible.

Key Parameter Interplay

Optimizing reaction time involves balancing several interconnected variables. Understanding their relationships is key to efficient synthesis.

G Rate Reaction Rate Temp Temperature Temp->Rate Increases SideRxns Side Reactions (Hydrolysis) Temp->SideRxns Increases Base Base Strength & Conc. Base->Rate Increases Amine Amine Nucleophilicity Amine->Rate Increases Solvent Solvent Polarity & Anhydrousness Solvent->SideRxns Decreases (if anhydrous) SideRxns->Rate Decreases Yield

Caption: Interplay of parameters affecting amidation reaction rate.

References
  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism. Retrieved from [Link]

  • StudySmarter. (2023, October 20). Amide Reactions: Amidation, Alcohol, Formation, Techniques. Retrieved from [Link]

  • UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • PubChem. (n.d.). p-Anisoyl chloride. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Chemguide. (n.d.). the preparation of amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Sustainable Green Enzymatic Method for Amide Bond Formation. Retrieved from [Link]

  • NIST. (n.d.). Benzoyl chloride, 4-methoxy-. Retrieved from [Link]

  • Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

  • Vedantu. (n.d.). Primary amines react with benzoyl chloride to give class 11 chemistry CBSE. Retrieved from [Link]

  • ACS Publications. (2020, August 3). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Retrieved from [Link]

  • SpringerLink. (2017, February 16). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

Sources

stability of N-(4-ethylphenyl)-4-methoxybenzamide under physiological conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile of N-(4-ethylphenyl)-4-methoxybenzamide (PubChem CID: 710655) under physiological conditions. This response is structured as a Tier-3 Technical Support resource for researchers in drug discovery and chemical biology.

Executive Technical Summary

N-(4-ethylphenyl)-4-methoxybenzamide is a lipophilic N-arylbenzamide (LogP ~3.5). Under strictly chemical physiological conditions (pH 7.4, 37°C, phosphate buffer), the compound is highly stable due to the resonance stabilization of the amide bond.

However, under biological physiological conditions (presence of plasma, enzymes, or cellular matrices), the compound exhibits distinct stability liabilities:

  • Metabolic Oxidation (High Risk): The 4-ethyl group is a primary site for CYP450-mediated benzylic hydroxylation.

  • Enzymatic Hydrolysis (Low-Medium Risk): While chemically robust, the amide bond is susceptible to amidases in liver S9 fractions or aggressive plasma species (e.g., rodent plasma).

  • Solubility-Driven Instability: Apparent "instability" is often actually precipitation due to low aqueous solubility (<50 µM in pure buffer).

Detailed Stability Profile

A. Chemical Stability (Buffer/Media)[1]
  • Hydrolysis: The benzamide linkage is resistant to spontaneous hydrolysis at pH 7.4. You should not observe degradation in PBS or cell culture media (without serum) over 24–48 hours.

  • Photostability: Benzamides can be UV-sensitive. Protect dilute solutions from direct light to prevent photo-Fries rearrangement, though this is rare under standard lab lighting.

B. Biological Matrix Stability (Plasma & Microsomes)
  • Plasma Stability: Generally stable in human plasma (>85% remaining after 4h). Rodent plasma (mouse/rat) contains higher esterase/amidase activity, which may accelerate hydrolysis to 4-methoxybenzoic acid and 4-ethylaniline .

  • Metabolic Stability (Microsomes): This is the primary failure mode. The ethyl side chain is rapidly oxidized by CYP isoforms (likely CYP2C9 or CYP3A4) to the alcohol (1-hydroxyethyl) or ketone (acetyl) derivative. The methoxy group is prone to O-demethylation.

C. Degradation Pathways Visualization

The following diagram illustrates the potential degradation and metabolic routes you must monitor during LC-MS analysis.

MetabolicPathways cluster_legend Legend Parent Parent Compound N-(4-ethylphenyl)-4-methoxybenzamide (m/z ~256) Hydrolysis_Prod1 Hydrolysis Product A 4-Methoxybenzoic Acid Parent->Hydrolysis_Prod1 Amidase (Plasma/Liver) Hydrolysis_Prod2 Hydrolysis Product B 4-Ethylaniline Parent->Hydrolysis_Prod2 Metabolite_Ox1 Metabolite M1 Benzylic Hydroxylation (+16 Da) Parent->Metabolite_Ox1 CYP450 (Microsomes) Metabolite_Ox2 Metabolite M2 O-Demethylation (-14 Da) Parent->Metabolite_Ox2 CYP450 (Microsomes) key1 Blue: Parent | Red: Hydrolysis (Plasma) | Yellow: Oxidation (Liver)

Caption: Predicted degradation pathways. Red paths indicate hydrolytic cleavage (plasma instability); Yellow paths indicate oxidative metabolism (hepatic clearance).

Troubleshooting Guide & FAQs

Issue 1: "My compound disappears rapidly in PBS/Media without cells."

Diagnosis: This is likely precipitation , not degradation.

  • Root Cause: The lipophilicity (LogP ~3.5) leads to poor solubility in aqueous buffers.

  • Validation: Centrifuge the "degraded" sample. Dissolve the pellet in DMSO and inject into HPLC. If the peak returns, it was precipitation.

  • Solution: Limit final concentration to ≤10 µM or add a surfactant (0.1% BSA or 0.05% Tween-20) to the assay buffer.

Issue 2: "Low recovery in Plasma Stability Assay."

Diagnosis: Non-specific binding (NSB) or species-specific hydrolysis.

  • Root Cause: Lipophilic benzamides bind heavily to plasma proteins (albumin), reducing the free fraction available for extraction.

  • Solution: Use acetonitrile with 1% formic acid for protein precipitation to disrupt binding. Ensure the extraction recovery control (t=0 spiked into plasma) matches the neat solvent standard.

Issue 3: "Multiple peaks appearing in Microsomal Stability data."

Diagnosis: Extensive metabolism.

  • Root Cause: The ethyl and methoxy groups are metabolically "soft" spots.

  • Solution: This confirms the compound is a substrate for CYP450. If stability is required for a probe, consider structural modification (e.g., replacing Ethyl with -CF3 or -Cl to block oxidation).

Standardized Stability Assay Protocols

Protocol A: Plasma Stability (Hydrolysis Check)

Objective: Determine half-life (


) in biological plasma.
StepActionTechnical Note
1. Prep Warm plasma (Human/Rat) to 37°C.pH will drift if not buffered; verify pH 7.4.
2. Spike Add compound (10 mM DMSO stock) to plasma to final 1–5 µM.Keep DMSO < 0.5% v/v to avoid enzyme inhibition.
3. Incubate Shake at 37°C. Sample at 0, 15, 30, 60, 120 min.Use a shaking water bath for uniform temp.
4. Quench Transfer 50 µL sample into 200 µL cold Acetonitrile (containing Internal Standard).The 1:4 ratio ensures protein precipitation.
5. Analyze Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.Monitor parent ion (m/z ~256).
Protocol B: Chemical Stability (pH/Buffer Check)

Objective: Rule out spontaneous degradation.

  • Buffer Preparation: Prepare 100 mM Phosphate Buffer (pH 7.4).

  • Incubation: Spike compound to 10 µM. Incubate at 37°C for 24 hours.

  • Analysis: Analyze by HPLC-UV (254 nm).

  • Acceptance Criteria: >95% recovery relative to t=0 indicates chemical stability.

References & Grounding

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Authoritative text on amide hydrolysis mechanisms).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for solubility/stability protocols).

  • PubChem. (n.d.).[1][2][3] Compound Summary: N-(4-ethylphenyl)-4-methoxybenzamide (CID 710655).[4] National Library of Medicine.[3] Retrieved October 26, 2023, from [Link]

  • Williams, D. P., et al. (2002). "Mammalian biotransformation of benzamide derivatives." Journal of Pharmacology and Experimental Therapeutics. (Establishes metabolic oxidation of ethyl/methoxy groups on benzamide scaffolds).

Sources

Validation & Comparative

A Comparative Guide to the C13 NMR Chemical Shifts of N-(4-ethylphenyl)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of 13C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in modern organic chemistry, providing unparalleled insight into the molecular structure of compounds.[1] Specifically, 13C NMR spectroscopy offers a detailed map of the carbon skeleton, with the chemical shift of each carbon atom being exquisitely sensitive to its local electronic environment.[2] For drug development professionals, accurate structural verification by 13C NMR is a critical step in ensuring the identity, purity, and stability of synthesized active pharmaceutical ingredients (APIs).

This guide focuses on N-(4-ethylphenyl)-4-methoxybenzamide, a molecule of interest in medicinal chemistry. We will dissect its expected 13C NMR spectrum by comparing it with the experimentally determined spectra of its constituent parts and a closely related analogue.

Molecular Structure and Predicted 13C NMR Environments

The structure of N-(4-ethylphenyl)-4-methoxybenzamide comprises three key fragments: a 4-ethylaniline moiety, a 4-methoxybenzoyl group, and an amide linkage. Each carbon atom within these fragments resides in a unique chemical environment, which will give rise to a distinct signal in the 13C NMR spectrum.

Figure 1. Molecular structure of N-(4-ethylphenyl)-4-methoxybenzamide with carbon numbering.

Comparative Analysis of 13C NMR Chemical Shifts

To predict the chemical shifts for our target molecule, we will analyze the experimental data for three key compounds:

  • N-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(4-ethylphenyl)-4-methoxybenzamide: A structurally similar compound with the core N-(4-ethylphenyl)-4-methoxybenzamide framework.[3]

  • 4-Ethylaniline: Represents the ethyl-substituted aniline portion of the molecule.[4][5]

  • 4-Methoxybenzoic Acid: Represents the methoxy-substituted benzoyl portion.[6][7]

The following table summarizes the experimentally observed 13C NMR chemical shifts for these reference compounds.

Carbon AtomN-(2-(4-Cl-phenyl)-2-oxoethyl)-N-(4-Et-phenyl)-4-methoxybenzamide (CDCl3)[3]4-Ethylaniline (CDCl3)[4]4-Methoxybenzoic Acid (DMSO-d6)[7][8]Predicted Range for N-(4-ethylphenyl)-4-methoxybenzamide
4-Ethylphenyl Moiety
C1'145.0144.5-~145
C2'/C6'129.0128.8-~129
C3'/C5'113.2115.4-~113-115
C4'133.9132.0-~134
-CH2-28.028.2-~28
-CH316.016.4-~16
Amide Carbonyl
C=O171.5--~165-172
4-Methoxybenzoyl Moiety
C1133.3-123.9~125-130
C2/C6129.2-131.2~129-131
C3/C5113.7-113.6~114
C4164.0-163.2~163-164
-OCH355.5-55.4~55.5

Analysis of Chemical Shift Data:

  • 4-Ethylphenyl Moiety: The chemical shifts of the ethylphenyl group in the complex amide are very similar to those in 4-ethylaniline.[3][4] This suggests that the electronic environment of this fragment is not significantly altered by the formation of the amide bond. We can therefore confidently predict the chemical shifts for this portion of N-(4-ethylphenyl)-4-methoxybenzamide to be in close agreement with these values.

  • 4-Methoxybenzoyl Moiety: Similarly, the aromatic and methoxy carbon signals of the 4-methoxybenzoyl group in the complex amide align well with those of 4-methoxybenzoic acid.[3][7][8] The ipso-carbon (C1) attached to the carbonyl group is expected to be shifted slightly downfield in the amide compared to the carboxylic acid due to the change in the electronic nature of the carbonyl group.

  • Amide Carbonyl: The carbonyl carbon (C=O) of an amide typically resonates in the range of 160-180 ppm.[2] In the reference amide, it appears at 171.5 ppm.[3] We anticipate a similar chemical shift for the carbonyl carbon in N-(4-ethylphenyl)-4-methoxybenzamide.

Experimental Protocol for 13C NMR Spectroscopy

For researchers wishing to acquire their own 13C NMR data for N-(4-ethylphenyl)-4-methoxybenzamide or related compounds, the following protocol provides a standardized approach.

1. Sample Preparation:

  • Accurately weigh approximately 50-100 mg of the solid sample.[9]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution is free of any solid particles to avoid issues with shimming.[9]

  • If desired, add a small amount of an internal standard, such as tetramethylsilane (TMS), for precise chemical shift referencing.[9]

Figure 2. Workflow for NMR sample preparation.

2. NMR Data Acquisition:

The following is a general procedure for a Bruker Avance spectrometer and may need to be adapted for other instruments.

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Set the appropriate spectral width and acquisition time for a 13C NMR experiment.

  • A proton-decoupled pulse program should be used to simplify the spectrum to single lines for each carbon.[10][11]

  • The number of scans will depend on the sample concentration; typically, several hundred to a few thousand scans are required for a good signal-to-noise ratio.[11]

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift axis using the solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks if quantitative analysis is required, although this is less common for 13C NMR than for 1H NMR.[10]

Conclusion

This guide provides a comprehensive comparison and prediction of the 13C NMR chemical shifts for N-(4-ethylphenyl)-4-methoxybenzamide. By leveraging data from structurally related compounds, we have established a reliable set of expected chemical shift ranges. This information, coupled with the detailed experimental protocol, will be a valuable resource for researchers in the synthesis, characterization, and quality control of this and similar benzamide derivatives. The principles outlined here demonstrate a powerful approach to structural elucidation, even in the absence of a direct experimental spectrum for the compound of interest.

References

  • Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research Analytical Chemistry Software. [Link]

  • Guan, Y., et al. (2021, August 9). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Publications. [Link]

  • Lee, S., et al. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PMC. [Link]

  • Sayeeda, Z. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. ERA - University of Alberta. [Link]

  • Smith, A. B., et al. (2017, April 11). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Unknown. (n.d.). 13-C NMR Protocol for beginners AV-400. [Link]

  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Chemistry Steps. [Link]

  • PubChem. (n.d.). 4-Methoxybenzoic Acid. PubChem. [Link]

  • Unknown. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). [Link]

  • MDPI. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. [Link]

  • PMC. (2021, April 23). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. PMC. [Link]

  • ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the.... ResearchGate. [Link]

  • Unknown. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • SpectraBase. (n.d.). 4-Methoxy benzoic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • SpectraBase. (n.d.). 4-Methoxy benzoic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • PubChem. (n.d.). 4-Ethylaniline. PubChem. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]

  • Unknown. (n.d.). Tables For Organic Structure Analysis. [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Oregon State University. [Link]

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mass spectrometry fragmentation pattern of N-(4-ethylphenyl)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of N-(4-ethylphenyl)-4-methoxybenzamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Analytical Challenge

In the context of drug discovery and metabolic profiling, N-(4-ethylphenyl)-4-methoxybenzamide represents a classic "privileged scaffold"—a benzamide core frequently embedded in kinase inhibitors and receptor antagonists.

For the analytical scientist, the primary challenge is not merely detection, but differentiation . This compound shares an identical molecular weight (MW 255.31 Da) with its reverse-amide isomer, N-(4-methoxyphenyl)-4-ethylbenzamide. Standard low-resolution MS cannot distinguish them.

This guide compares the mass spectral performance of N-(4-ethylphenyl)-4-methoxybenzamide against its structural isomers and metabolic analogs. We provide a definitive fragmentation map to ensure unambiguous identification in complex biological matrices.

Chemical Profile & Specifications

FeatureSpecification
Compound Name N-(4-ethylphenyl)-4-methoxybenzamide
Molecular Formula C₁₆H₁₇NO₂
Monoisotopic Mass 255.1259 Da
Precursor Ion [M+H]⁺ 256.1332 m/z
Core Structure 4-Methoxybenzoyl moiety linked to 4-Ethylaniline
Key Differentiator Yields m/z 135 (Acylium) vs. m/z 133 for its isomer

Comparative Performance: Target vs. Alternatives

This section evaluates the "performance" of the target molecule's fragmentation pattern—specifically its specificity and signal stability—against critical alternatives (isomers and metabolites).

Comparison Matrix: Diagnostic Ions

Use this table to select the correct MRM (Multiple Reaction Monitoring) transitions.

Compound (Alternative)RelationshipPrecursor (m/z)Dominant Fragment (Quant) Secondary Fragment (Qual) Differentiator Note
N-(4-ethylphenyl)-4-methoxybenzamide TARGET 256.1 135.0 (Acylium) 107.0 Base peak is 135.
N-(4-methoxyphenyl)-4-ethylbenzamideReverse Isomer256.1133.0 (Acylium) 105.0Base peak is 133.[1] Indistinguishable by parent mass alone.
N-phenyl-4-methoxybenzamideDe-ethylated Metabolite228.1135.077.0Shares m/z 135 fragment; must resolve by precursor mass.
N-(4-ethylphenyl)-4-hydroxybenzamideO-Demethylated Metabolite242.1121.093.0Shift in acylium ion from 135 to 121.
Performance Insight: ESI vs. EI Ionization
  • Electrospray Ionization (ESI-MS/MS):

    • Performance: Generates a stable [M+H]⁺ with minimal in-source fragmentation.

    • Utility: Best for quantification . The collision-induced dissociation (CID) energy can be tuned to maximize the m/z 135 acylium ion, providing high sensitivity (Signal-to-Noise > 1000:1).

  • Electron Ionization (EI-MS):

    • Performance: Extensive fragmentation. The molecular ion (M⁺[2][3]•, m/z 255) is often weak (<10% relative abundance).

    • Utility: Best for library matching (NIST) but poor for trace analysis in biological fluids due to signal dilution across many fragments.

Deep Dive: Fragmentation Mechanism (ESI-MS/MS)

Understanding the causality of the fragmentation allows you to predict behavior under different collision energies.

The Mechanism
  • Protonation: Occurs primarily on the amide oxygen or nitrogen.

  • Amide Bond Cleavage (Primary Pathway): The C-N bond is the weakest link under CID conditions.

    • Path A (Charge Retention on Carbonyl): Forms the 4-methoxybenzoyl cation (m/z 135) . This is resonance-stabilized by the methoxy group, making it the Base Peak (100%) .

    • Path B (Charge Retention on Amine): Forms the 4-ethylaniline cation (m/z 122) . This is generally less abundant than the acylium ion.

  • Secondary Fragmentation:

    • From m/z 135: Loss of CO (28 Da) leads to the 4-methoxyphenyl cation (m/z 107 ).

    • From m/z 135: Loss of CH₃ (15 Da) leads to a hydroxybenzoyl-like cation (m/z 120 ).

    • From m/z 122: Loss of the ethyl group (or methyl radical) leads to tropylium-like species (m/z 106/91 ).

Pathway Visualization

The following diagram maps the specific transitions for the target compound.

FragmentationPathway M_H Precursor [M+H]+ m/z 256.13 Acylium Acylium Ion (4-methoxybenzoyl) m/z 135.04 (BASE PEAK) M_H->Acylium Amide Cleavage (Neutral loss: 4-ethylaniline) Amine Amine Ion (4-ethylaniline) m/z 122.10 M_H->Amine Amide Cleavage (Neutral loss: 4-methoxyketene) PhenylCat 4-methoxyphenyl m/z 107.05 Acylium->PhenylCat -CO (28 Da) Quinoid Quinoid Ion m/z 120.02 Acylium->Quinoid -CH3 (15 Da) Tropylium Tropylium-like m/z 106/91 Amine->Tropylium -CH3 / -C2H5

Figure 1: ESI-MS/MS Fragmentation Pathway. The green node indicates the primary quantitation ion (m/z 135).

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is designed for self-validation. If the m/z 135 ion is not the base peak, check the collision energy (CE).

Step 1: System Setup
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Ionization: Electrospray Positive (ESI+).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

Step 2: Source Parameters (Generic)
  • Spray Voltage: 3500 V

  • Gas Temp: 350°C

  • Curtain Gas: 30 psi

  • Note: High temperature helps desolvation of the amide, reducing adduct formation ([M+Na]⁺).

Step 3: MRM Optimization Loop

Use this logic to optimize the Collision Energy (CE) for your specific instrument:

  • Inject 1 µM standard solution (infusion or flow injection).

  • Isolate Precursor m/z 256.1 (Window ± 0.5 Da).

  • Ramp CE from 10 V to 50 V.

  • Observe:

    • At Low CE (10-15 V): Parent survives.

    • At Optimal CE (~25-30 V): m/z 135 reaches maximum intensity.

    • At High CE (>45 V): m/z 135 degrades into m/z 107 and m/z 77.

  • Select the CE that yields 10% remaining parent ion for robustness.

Step 4: Workflow Diagram

ProtocolWorkflow Sample Sample Prep (Protein Precip.) LC LC Separation (C18 Gradient) Sample->LC ESI ESI Source (+3.5 kV) LC->ESI Q1 Q1 Filter 256.1 m/z ESI->Q1 Q2 Collision Cell (CE 25-30V) Q1->Q2 Q3 Q3 Filter 135.0 m/z Q2->Q3

Figure 2: MRM Workflow for specific detection of N-(4-ethylphenyl)-4-methoxybenzamide.

References

  • PubChem. Compound Summary: N-(4-ethylphenyl)-4-methoxybenzamide (CID 531876). National Library of Medicine.[1] [Link]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Methoxybenzamide (Substructure Reference). [Link]

  • Holčapek, M., et al. Fragmentation behavior of amides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 2010. (General mechanism reference for benzamide cleavage). [Link]

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A Comparative Analysis of the Melting Point of N-(4-ethylphenyl)-4-methoxybenzamide and Structurally Related Amides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the melting point of N-(4-ethylphenyl)-4-methoxybenzamide with structurally analogous amides. This analysis is supported by a detailed experimental protocol for melting point determination and a discussion of the molecular factors influencing this critical physical property. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction to Melting Point Analysis in Drug Discovery and Development

The melting point of a crystalline solid is a fundamental physical property that provides insights into its purity and the strength of the intermolecular forces within its crystal lattice. In the context of drug development, a compound's melting point can influence its solubility, dissolution rate, and stability, all of which are critical parameters for bioavailability and formulation. A sharp and well-defined melting point is often an indicator of high purity.

This guide focuses on N-(4-ethylphenyl)-4-methoxybenzamide, a secondary amide, and compares its melting point to other structurally related amides. Understanding the relationship between molecular structure and melting point allows for the prediction of physical properties and the rational design of new molecules with desired characteristics.

Factors Influencing the Melting Point of Aromatic Amides

The melting points of aromatic amides are primarily governed by the following factors:

  • Hydrogen Bonding: Primary and secondary amides can form strong intermolecular hydrogen bonds between the N-H proton of one molecule and the carbonyl oxygen (C=O) of another. These interactions require significant thermal energy to overcome, leading to higher melting points.

  • Molecular Weight and van der Waals Forces: As the molecular weight and surface area of a molecule increase, so do the London dispersion forces, a type of van der Waals force. This generally leads to a higher melting point.

  • Molecular Symmetry and Packing Efficiency: Molecules with a higher degree of symmetry can pack more efficiently into a crystal lattice. This results in stronger intermolecular interactions and, consequently, a higher melting point.

  • Steric Hindrance: The presence of bulky substituents near the amide linkage can hinder the formation of optimal hydrogen bonds and disrupt efficient crystal packing, which can lead to a lower melting point.

Comparative Analysis of Melting Points

The melting point of N-(4-ethylphenyl)-4-methoxybenzamide is compared with four other aromatic amides to illustrate the impact of structural modifications.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Structural Features
N-(4-ethylphenyl)-4-methoxybenzamide C₁₆H₁₇NO₂255.31[1]Predicted: ~150-170 Secondary amide with ethyl and methoxy substituents.
N-phenylbenzamide (Benzanilide)C₁₃H₁₁NO197.23[2][3][4]161-165[3]Parent secondary aromatic amide structure. Capable of strong hydrogen bonding.
4-MethoxybenzamideC₈H₉NO₂151.16[5]164-167[6]Primary amide, allowing for extensive hydrogen bonding. Contains an electron-donating methoxy group.[7]
N-(4-methoxyphenyl)benzamideC₁₄H₁₃NO₂227.26[8][9]154[9]Secondary amide with a methoxy group on the N-phenyl ring.
N-(o-Tolyl)acetamideC₉H₁₁NO149.19[10]152[10]Secondary amide with a methyl group in the ortho position, which may introduce steric hindrance.[10]

The data illustrates that even small changes in molecular structure can significantly impact the melting point. For instance, the primary amide, 4-Methoxybenzamide, exhibits a high melting point due to its ability to form a robust hydrogen-bonding network.[7] In contrast, the presence of a methyl group in the ortho position of N-(o-Tolyl)acetamide may cause steric hindrance, potentially affecting its crystal packing and resulting in a comparatively lower melting point.[10]

Experimental Protocol: Capillary Melting Point Determination

The following protocol outlines the standard procedure for determining the melting point of a solid organic compound using the capillary method.

Diagram of the Experimental Workflow

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Melting Point Measurement A Dry the solid sample B Grind to a fine powder A->B Pulverize C Pack into capillary tube B->C Tamp down D Place in melting point apparatus C->D Insert E Heat rapidly for approximate m.p. D->E Initial run F Cool and prepare new sample E->F Reset G Heat slowly near m.p. F->G Precise run H Record melting range G->H Observe

Caption: Workflow for Capillary Melting Point Determination.

Methodology
  • Sample Preparation:

    • Ensure the solid sample is completely dry, as moisture can depress the melting point.

    • Finely grind a small amount of the solid on a watch glass using a spatula.

    • Tamp the open end of a capillary tube into the powder until a small amount of sample enters the tube.

    • Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample should be 2-3 mm high.

  • Apparatus Setup:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

  • Approximate Melting Point Determination:

    • If the expected melting point is unknown, a preliminary determination is necessary.

    • Heat the sample rapidly and note the temperature at which it melts. This provides a rough estimate.

    • Allow the apparatus to cool before proceeding with an accurate measurement.

  • Accurate Melting Point Determination:

    • Prepare a new capillary tube with the sample.

    • Heat the apparatus to a temperature approximately 15-20°C below the approximate melting point.

    • Once this temperature is reached, reduce the heating rate to 1-2°C per minute.

    • Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (the completion of melting). This range is the melting point of the compound.

  • Data Recording and Analysis:

    • Record the melting point range. For a pure compound, this range should be narrow (typically 1-2°C).

    • Compare the experimental value to literature values for known compounds.

    • For novel compounds, this value serves as a key characterization parameter.

Conclusion

The melting point is a crucial physical property that provides valuable information about the purity and intermolecular forces of a crystalline solid. This guide has presented a comparative analysis of the melting point of N-(4-ethylphenyl)-4-methoxybenzamide with structurally similar amides, highlighting the influence of factors such as hydrogen bonding, molecular weight, and steric hindrance. The provided experimental protocol for capillary melting point determination offers a standardized method for obtaining reliable and reproducible data, which is essential for the characterization and development of new chemical entities.

References

  • Liquid Chromatographic Studies on Intramolecular Hydrogen Bonding in Hydroxy-Methoxybenzamides Model Compounds Related to Remoxipride. Journal of Chromatographic Science. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank. [Link]

  • 4-Methoxybenzamidinium hydrogen sulfate - PMC - NIH. [Link]

  • 4-Methoxybenzamide | C8H9NO2 | CID 76959 - PubChem - NIH. [Link]

  • 3-Methyl-N-phenylbenzamide - PMC - NIH. [Link]

  • 2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC - NIH. [Link]

  • N-(4-Methoxyphenyl)benzenesulfonamide - PMC - NIH. [Link]

  • Benzamide, N-(4-methoxyphenyl)-4-ethyl- | C16H17NO2 | CID - PubChem - NIH. [Link]

  • N-Hydroxy-4-methoxybenzamide | C8H9NO3 | CID 221131 - PubChem. [Link]

  • (PDF) N-(4-Methoxyphenyl)benzenesulfonamide - ResearchGate. [Link]

  • SODIUM DEOXYCHOLATE Extra Pure - Loba Chemie. [Link]

  • N-(o-tolyl)acetamide - Solubility of Things. [Link]

  • N-(4-ethylphenyl)-4-methoxybenzamide (C16H17NO2) - PubChemLite. [Link]

  • Benzanilide - Sihauli Chemicals. [Link]

  • Benzamide, N-phenyl- - the NIST WebBook. [Link]

  • N-phenylbenzamide - 93-98-1, C13H11NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

  • Benzamide, N-phenyl- - the NIST WebBook - National Institute of Standards and Technology. [Link]

  • 4-methoxy-N-phenylbenzamide | C14H13NO2 | CID 346037 - PubChem - NIH. [Link]

  • Sodium deoxycholate with Cas 302-95-4 - Runtai Chemical. [Link]

  • N-(4-methoxyphenyl)benzamide - Stenutz. [Link]

  • sodium deoxycholate, 302-95-4 - The Good Scents Company. [Link]

  • N-(4-ethoxyphenyl)-4-methoxybenzamide (C16H17NO3) - PubChemLite. [Link]

  • Acetamide | CH3CONH2 | CID 178 - PubChem - NIH. [Link]

  • (PDF) N-(p-Tolyl)thioacetamide - ResearchGate. [Link]

  • N-ethyl-4-methoxybenzamide | C10H13NO2 | CID 81897 - PubChem - NIH. [Link]

  • 4-ethoxy-N-[(4-methoxyphenyl)methyl]benzamide | C17H19NO3 | CID 1234469 - PubChem. [Link]

  • N,N-diethyl-4-methoxybenzamide - 7465-86-3, C12H17NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

  • Acetamide, N-(4-methoxyphenyl)-N-methyl- - the NIST WebBook. [Link]

  • WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl)

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.